Product packaging for Leucinostatin A(Cat. No.:CAS No. 76600-38-9)

Leucinostatin A

Cat. No.: B1668695
CAS No.: 76600-38-9
M. Wt: 1218.6 g/mol
InChI Key: FOAIGCPESMNWQP-TXVCAPCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucinostatin A (CAS 76600-38-9) is a non-ribosomal nonapeptide isolated from the fungus Paecilomyces lilacinus (also known as Purpureocillium lilacinum ) . This hydrophobic peptide complex exhibits a broad spectrum of potent bioactivity, making it a valuable tool for investigating mitochondrial function and antimicrobial therapies . Its primary mechanism of action involves targeting mitochondrial oxidative phosphorylation. This compound is a documented inhibitor of the mitochondrial F1FO-ATP synthase, binding to the F1 domain and preventing ATP synthesis in the nanomolar range . At higher concentrations, it also acts as an uncoupling agent, dissipating the mitochondrial membrane potential . This dual interference with cellular energy production underpins its strong cytotoxic effects. In research, this compound has demonstrated significant antiproliferative activity against various cancer cell lines, including prostate and triple-negative breast cancer cells, both in vitro and in vivo . It has also shown exceptional potency against disease-causing protozoa, exhibiting nanomolar activity against Plasmodium falciparum (malaria), Trypanosoma brucei (sleeping sickness), and Leishmania species, suggesting it targets the single mitochondrion critical for these parasites . Furthermore, studies indicate it can act as a weak ionophore and inhibit cell surface expression of viral glycoproteins . It is important to note that this compound is highly toxic in mammalian models (e.g., murine intraperitoneal LD50 = 1.6-1.8 mg/kg) . Consequently, this product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H111N11O13 B1668695 Leucinostatin A CAS No. 76600-38-9

Properties

IUPAC Name

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAIGCPESMNWQP-TXVCAPCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345681
Record name Leucinostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1218.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76600-38-9
Record name Leucinostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Leucinostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Purpureocillium lilacinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a potent peptaibiotic produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus), has garnered significant interest within the scientific community due to its broad spectrum of biological activities. These activities include antifungal, antibacterial, antiprotozoal, and antitumor properties.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and drug development.

Discovery and Initial Characterization

Leucinostatins were first reported in the early 1970s as a new antibiotic complex isolated from the culture medium of P. lilacinum.[3][4] Initial studies revealed that the crude extract was a mixture of several related compounds, with this compound being the major and most potent component.[1] Early structural elucidation work, employing a combination of mass spectrometry, NMR, and chemical degradation, established that this compound is a nonapeptide with a complex structure.[1] It contains several unusual amino acid residues, including cis-4-methyl-L-proline, (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD), hydroxyleucine, and α-aminoisobutyric acid (Aib). The N-terminus is acylated with a 4-methylhex-2-enoic acid moiety, and the C-terminus is an N',N'-dimethylpropane-1,2-diamine.[1]

Biosynthesis of this compound

The biosynthesis of this compound in P. lilacinum is a complex process orchestrated by a cluster of genes, central to which is a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPSs are large, multi-enzyme complexes that synthesize peptides in a stepwise fashion without the need for an mRNA template.

Genomic studies have identified the lcs (leucinostatin) gene cluster responsible for its production.[5] The core of this cluster is the lcsA gene, which encodes the large NRPS enzyme. This enzyme is composed of multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[5] Gene knockout experiments have confirmed the essential role of lcsA and other genes within the cluster in the biosynthesis of this compound.[6] Overexpression of a transcription factor within this cluster, lcsF, has been shown to increase the production of Leucinostatins A and B by approximately 1.5-fold.[5][6]

G cluster_pks Polyketide Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Post-Synthesis Modification PKS Polyketide Synthase lcsA LcsA (NRPS) PKS->lcsA 4-methylhex-2-enoic acid (Starter unit) Module1 Module 1 (MePro) Other_lcs_genes Other 'lcs' cluster enzymes (e.g., tailoring enzymes) lcsA->Other_lcs_genes Module2 Module 2 (AHMOD) Module3 Module 3 (HyLeu) Module4 Module 4 (Aib) Module5 Module 5 (Leu) Module6 Module 6 (Leu) Module7 Module 7 (Aib) Module8 Module 8 (Aib) Module9 Module 9 (β-Ala) Termination Termination & Release (DPD addition) Termination->Other_lcs_genes Peptide backbone Leucinostatin_A This compound Other_lcs_genes->Leucinostatin_A Final modifications G Start P. lilacinum Culture Broth (8-15 days) Centrifugation Centrifugation (6,000 x g, 20 min) Start->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Pellet Fungal Biomass (discard) Centrifugation->Pellet Acidification Acidification (Conc. HCl to pH 2.0) Supernatant->Acidification Precipitation Overnight Precipitation (4°C) Acidification->Precipitation Centrifugation2 Centrifugation (10,000 x g, 20 min) Precipitation->Centrifugation2 Precipitate Crude Lipopeptide Precipitate Centrifugation2->Precipitate SolventExtraction Solvent Extraction (Ethyl Acetate, 3x) Precipitate->SolventExtraction Evaporation Rotary Evaporation (under vacuum) SolventExtraction->Evaporation CrudeExtract Crude Leucinostatin Extract Evaporation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography HPLC Reverse-Phase HPLC ColumnChromatography->HPLC PureLeucinostatinA Pure this compound HPLC->PureLeucinostatinA G cluster_membrane Cellular & Mitochondrial Membranes cluster_mitochondria Mitochondrial Targets cluster_effects Cellular Effects Leucinostatin_A This compound Membrane_Interaction Interaction with Membrane Lipids Leucinostatin_A->Membrane_Interaction ATP_Synthase F1Fo-ATP Synthase Leucinostatin_A->ATP_Synthase Specific Inhibition (nM) MMP Mitochondrial Membrane Potential (ΔΨm) Leucinostatin_A->MMP Dissipation (>100 nM) Membrane_Disruption Membrane Disruption & Ionophore Activity Membrane_Interaction->Membrane_Disruption Apoptosis Apoptosis / Cell Death Membrane_Disruption->Apoptosis ATP_Depletion ATP Synthesis Inhibition ATP_Synthase->ATP_Depletion Uncoupling Uncoupling of Oxidative Phosphorylation MMP->Uncoupling Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Uncoupling->Energy_Crisis Energy_Crisis->Apoptosis

References

Chemical structure and properties of Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent peptaibiotic mycotoxin produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] It belongs to a class of non-ribosomally synthesized peptides known for their broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of its structure and mechanism of action to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a linear nonapeptide that contains several non-standard amino acids.[5] Its structure was elucidated through a combination of mass spectrometry and degradative methods. The molecule is characterized by a fatty acid moiety at the N-terminus and an amino alcohol at the C-terminus.

Chemical Structure

The chemical structure of this compound is complex, featuring several unusual amino acid residues.

G cluster_leucinostatin This compound Structure MHEA 4-methylhex-2-enoic acid Pro 4-Me-Pro MHEA->Pro -CO-NH- AHMOD AHMOD Pro->AHMOD -CO-NH- HyLeu HyLeu AHMOD->HyLeu -CO-NH- Aib1 Aib HyLeu->Aib1 -CO-NH- Leu1 Leu Aib1->Leu1 -CO-NH- Leu2 Leu Leu1->Leu2 -CO-NH- Aib2 Aib Leu2->Aib2 -CO-NH- Aib3 Aib Aib2->Aib3 -CO-NH- betaAla β-Ala Aib3->betaAla -CO-NH- DPD N,N-dimethyl-1,2-propanediamine betaAla->DPD -CO-NH-

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C62H111N11O13[6]
Molecular Weight 1218.61 g/mol [6]
Appearance White crystals
Solubility Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.[1]
CAS Number 76600-38-9[6]

Biological Activity and Mechanism of Action

This compound exhibits a wide range of potent biological activities. Its primary mechanism of action is believed to be the disruption of mitochondrial function. It acts as an ionophore, destabilizing the inner mitochondrial membrane and inhibiting ATP synthase, which leads to the uncoupling of oxidative phosphorylation.[1]

Quantitative Biological Activity Data

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 2.1: In Vitro Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC50 (nM)Reference
HeLaHuman cervical cancer~40[4]
HEK293Human embryonic kidney89.6[4]
K562Human myelogenous leukemia47.3[4]
L6Rat myoblast259[7]
MRC-5Human fetal lung fibroblast2000[4]
PANC-1Human pancreatic cancer>1000[8]
DU145Human prostate cancer>1000[8]
MDA-MB-453Human breast cancer (LAR subtype)10 - 100[4]
SUM185PEHuman breast cancer (LAR subtype)10 - 100[4]

Table 2.2: Antiprotozoal Activity of this compound

OrganismDiseaseIC50 (nM)Reference
Plasmodium falciparumMalaria0.4 - 0.9[3]
Trypanosoma bruceiHuman African Trypanosomiasis (HAT)2.8[3]
Trypanosoma brucei bruceiNagana0.4[3]

Table 2.3: Antimicrobial Activity of this compound

Organism TypeMIC Range (µM)Reference
Gram-positive bacteria2.5 - 100[3][8]
Fungi10 - 25[3][8]

Table 2.4: In Vivo Toxicity of this compound in Mice

Administration RouteLD50 (mg/kg)Reference
Intraperitoneal (ip)1.8[9]
Oral5.4 - 6.3[9]
Mechanism of Action: Mitochondrial Disruption

This compound's primary mode of action involves the targeting of mitochondria. At low concentrations, it specifically inhibits ATP synthase, while at higher concentrations, it acts as an uncoupler of oxidative phosphorylation by dissipating the mitochondrial membrane potential.

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Leucinostatin_A This compound Leucinostatin_A->ATP_Synthase Inhibits Leucinostatin_A->Proton_Gradient Dissipates (Ionophore) G start P. lilacinum Culture Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration in vacuo extraction->concentration chromatography1 Silica Gel Column Chromatography concentration->chromatography1 chromatography2 Reversed-Phase HPLC (C18 column) chromatography1->chromatography2 end Pure this compound chromatography2->end

References

Leucinostatin A: A Comprehensive Technical Guide to its Mechanism of Action on Mitochondrial ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a nonapeptide mycotoxin produced by fungi such as Paecilomyces lilacinus, exhibits potent antimicrobial, antiprotozoal, and antitumor activities.[1][2] A primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits mitochondrial ATP synthase, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the molecular interactions and experimental workflows. At low nanomolar concentrations, this compound acts as a specific inhibitor of ATP synthesis by binding to the Fo subunit, while at higher concentrations, it functions as an uncoupler of oxidative phosphorylation.[3][4][5] This dual mechanism underscores its potent cytotoxic effects and highlights its potential as a lead compound for therapeutic development.

Introduction to Mitochondrial ATP Synthase

Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular metabolism by synthesizing ATP from ADP and inorganic phosphate (Pi), utilizing the energy derived from the proton motive force generated by the electron transport chain. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mitochondrial ATP synthase through a direct interaction with the Fo domain, specifically targeting the c-subunit.[3][6] This interaction physically obstructs the proton translocation through the Fo channel, thereby uncoupling it from the rotational catalysis of the F1 domain and halting ATP synthesis.

Binding to the F0 Subunit

Studies have demonstrated that this compound binds to the membrane-embedded Fo part of the ATP synthase.[4][7] Crucially, it shows no inhibitory activity on the isolated F1-ATPase, confirming its specific action on the proton-conducting portion of the enzyme complex.[7]

Interaction with Subunit c

The specific binding site of this compound has been pinpointed to the c-subunit of the Fo domain.[3][6] Molecular docking studies and competition assays have provided strong evidence for this interaction. This compound competes with dicyclohexylcarbodiimide (DCCD), a known irreversible inhibitor that covalently modifies a conserved glutamate residue (Glu59 in bovine ATP synthase) within the c-subunit that is essential for proton translocation.[3] This competition suggests that this compound binds at or near this critical glutamate residue, thereby physically blocking the proton pathway.

Dual Inhibitory Effects

This compound exhibits a concentration-dependent dual mechanism of action:

  • Specific Inhibition: At lower concentrations (in the nanomolar range), it acts as a specific and potent inhibitor of ATP synthesis.[3][4]

  • Uncoupling: At higher concentrations (>240 nM), this compound acts as an uncoupler of oxidative phosphorylation, likely through a protonophoric action where it facilitates proton leakage across the inner mitochondrial membrane, dissipating the proton motive force.[3][4][5]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

ParameterOrganism/SystemValueReference
IC50 (ATP Synthase Activity) Rat Liver Mitochondria2.8 µg/mL[8]
Ki (ATP Synthesis Inhibition) Bovine Heart Submitochondrial Particles~80 nM[4]
Inhibition of ATP Synthesis Human, Bovine, Yeast MitochondriaNanomolar range[3][4]
IC50 (Cell Proliferation) Human Nucleated Cells~47 nM[6]
Uncoupling Concentration Rat Liver Mitochondria>240 nM[3][5]

Signaling Pathways and Molecular Interactions

The inhibitory action of this compound on mitochondrial ATP synthase can be visualized as a direct disruption of the proton flow that drives ATP synthesis.

LeucinostatinA_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fo Fo Subunit (Proton Channel) F1 F1 Subunit (Catalytic Site) Fo->F1 Proton Flow (Rotation) Fo->F1 c_subunit c-subunit ATP_Synthesis ATP Synthesis F1->ATP_Synthesis Catalyzes Proton_Gradient Proton Motive Force (H+ Gradient) Proton_Gradient->Fo Drives LeucinostatinA This compound LeucinostatinA->Fo Inhibits LeucinostatinA->c_subunit Binds to Inhibition Inhibition Block Blocks Proton Flow

Caption: Mechanism of this compound inhibition of mitochondrial ATP synthase.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Oxygen Consumption in Isolated Mitochondria

This protocol is used to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)

  • Respiratory substrates (e.g., succinate, pyruvate + malate)

  • ADP

  • This compound solution

  • Uncoupler (e.g., FCCP)

  • Oligomycin

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the oxygen electrodes in the respirometer with air-saturated respiration buffer.

  • Add a known amount of isolated mitochondria to the chambers.

  • Add respiratory substrates to initiate basal respiration (State 2).

  • Add a saturating amount of ADP to induce active respiration (State 3).

  • After State 3 respiration is established, add this compound at various concentrations and record the change in oxygen consumption rate.

  • To distinguish between inhibition and uncoupling, add an uncoupler (FCCP) to measure maximal respiration. A decrease in State 3 respiration that is not overcome by the uncoupler indicates inhibition.

  • Use oligomycin, a known ATP synthase inhibitor, as a positive control.

DCCD Binding Competition Assay

This assay is used to demonstrate that this compound competes with DCCD for the same binding site on the c-subunit.

Materials:

  • Purified and detergent-solubilized bovine mitochondrial ATP synthase

  • DCCD (dicyclohexylcarbodiimide) solution

  • This compound solution

  • Reaction buffer

  • Chloroform-methanol solution

  • MALDI-TOF mass spectrometer

Procedure:

  • Pre-incubate the purified ATP synthase with this compound (e.g., 1 µM) for a short period (e.g., 5 minutes) at room temperature.

  • In a control sample, pre-incubate the ATP synthase with buffer alone.

  • Add DCCD to both samples to initiate the covalent modification of the c-subunit.

  • Allow the reaction to proceed for a defined time (e.g., 5 minutes).

  • Stop the reaction by adding a chloroform-methanol mixture to precipitate the protein and extract the c-subunit.

  • Analyze the reaction products by MALDI-TOF mass spectrometry.

  • Compare the mass spectra of the control and this compound-treated samples. A significant reduction in the intensity of the DCCD-modified c-subunit peak in the presence of this compound indicates competition for the binding site.

ATP Synthesis and Hydrolysis Assays

These assays directly measure the effect of this compound on the enzymatic activity of ATP synthase.

ATP Synthesis Assay (using submitochondrial particles):

  • Prepare submitochondrial particles (SMPs) which have the F1 unit facing the external medium.

  • Energize the SMPs by adding a respiratory substrate (e.g., NADH or succinate).

  • Initiate ATP synthesis by adding ADP and Pi.

  • Measure the rate of ATP production using a luciferase-based ATP detection kit or by measuring the consumption of NADH spectrophotometrically in a coupled enzyme assay.

  • Perform the assay in the presence of varying concentrations of this compound to determine the IC50 value.

ATP Hydrolysis Assay:

  • Use isolated F1-ATPase or SMPs.

  • Initiate the reaction by adding ATP.

  • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).

  • Test the effect of this compound on ATP hydrolysis. The lack of inhibition on isolated F1-ATPase is a key finding.

Experimental and Logical Workflows

The logical workflow for investigating the mechanism of action of this compound involves a series of experiments to pinpoint its target and characterize its effects.

Experimental_Workflow start Hypothesis: This compound inhibits mitochondrial energy metabolism oxygen_consumption Oxygen Consumption Assay (Isolated Mitochondria) start->oxygen_consumption atp_assay ATP Synthesis/Hydrolysis Assay (SMPs, Isolated F1) oxygen_consumption->atp_assay Identifies effect on oxidative phosphorylation dccd_competition DCCD Competition Assay (Purified ATP Synthase) atp_assay->dccd_competition Pinpoints F0 as the target maldi_ms MALDI-TOF Mass Spectrometry dccd_competition->maldi_ms Provides evidence for binding site conclusion Conclusion: This compound inhibits ATP synthase by binding to the c-subunit of the Fo domain maldi_ms->conclusion

Caption: Logical workflow for elucidating this compound's mechanism of action.

Conclusion

This compound is a potent inhibitor of mitochondrial F1Fo-ATP synthase, acting through a specific interaction with the c-subunit of the Fo domain. This binding event obstructs proton translocation, leading to the cessation of ATP synthesis. Its dual-action as a specific inhibitor at low concentrations and an uncoupler at higher concentrations makes it a powerful tool for studying mitochondrial bioenergetics and a compound of interest for further therapeutic development, particularly in the fields of oncology and infectious diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the properties of this compound.

References

Biological activities of Leucinostatin A (antifungal, antitumor, antiprotozoal)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activities of Leucinostatin A

Introduction

This compound is a non-ribosomal peptide antibiotic belonging to the peptaibiotic family, first isolated from the fungus Purpureocillium lilacinum (formerly Penicillium lilacinum).[1][2][3] It is a nonapeptide known for its complex structure, which includes several uncommon amino acid residues and a high proportion of hydrophobic amino acids.[1][3][4] Leucinostatins exhibit a broad spectrum of potent biological activities, including antifungal, antitumor, and antiprotozoal effects.[4][5][6] This technical guide provides a comprehensive overview of the multifaceted activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Antifungal Activity

This compound demonstrates significant activity against a range of pathogenic fungi, notably Candida albicans and Cryptococcus neoformans.[7] However, its clinical application has been limited due to its inherent toxicity.[7] Research has focused on developing delivery systems, such as poly(lactic-co-glycolic) nanospheres, to improve its therapeutic index by reducing host toxicity while maintaining efficacy.[7]

Mechanism of Action

The primary mechanism of antifungal action is the disruption of mitochondrial function. Leucinostatins inhibit ATP synthesis and can interfere with various phosphorylation pathways within the fungal cell.[4] This disruption of cellular energy production is a key factor in its fungicidal effects. The hydrophobic nature of the peptide facilitates interaction with and perturbation of cellular membranes, contributing to its activity.[8]

Quantitative Data: Antifungal Activity

While specific MIC (Minimum Inhibitory Concentration) values are sparsely detailed in the provided results, the potent activity is well-established qualitatively against various fungi and Gram-positive bacteria.[3][5][9]

Fungal SpeciesActivity NotedReference
Candida albicansRemarkable activity[7][9]
Cryptococcus neoformansRemarkable activity[7]
Phytophthora infestansGrowth inhibition[6]
Phytophthora capsiciGrowth inhibition[6]
Experimental Protocols

In Vivo Efficacy Against Systemic Candidiasis

  • Model: Mice infected with Candida albicans.

  • Procedure: A systemic candidiasis model is established in mice. This compound, either free or encapsulated in nanospheres, is administered to the infected mice.

  • Endpoint Analysis: Efficacy is evaluated by monitoring the mortality index and by quantifying the reduction of fungal colony growth in the livers of infected mice.[7] This protocol helps determine the in vivo effectiveness and the therapeutic benefit of the formulation.[7]

Antitumor Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines.[2][10][11] Its mechanism is multifaceted, involving direct membrane damage, inhibition of critical signaling pathways, and disruption of the tumor microenvironment.[5][10][12]

Mechanisms of Antitumor Action
  • Membrane Disruption: this compound directly damages the cell membrane of cancer cells.[2][10][11] This action is demonstrated by its lytic effect on murine leukemic L1210 cells and its ability to interact with and disrupt artificial liposomes, an effect that is enhanced in membranes with lower cholesterol content.[2][10]

  • Inhibition of Mitochondrial Respiration: A primary intracellular target is the mitochondrion. This compound inhibits mitochondrial ATP synthase, repressing cellular respiration.[5][13] This leads to a rapid depletion of cellular energy, triggering downstream inhibitory effects.

  • mTORC1 Signaling Inhibition: The inhibition of ATP synthase by this compound is sufficient to selectively impede mTORC1 signaling in sensitive cancer cells.[5] This pathway is crucial for cell growth, proliferation, and survival.

  • Inhibition of Protein Synthesis: Marked inhibition of protein synthesis is observed in cells treated with this compound.[2][10] This is considered a secondary effect resulting from the initial interaction and damage of the drug with membrane phospholipids, rather than a direct inhibition of the protein synthesis machinery.[2][10]

  • Modulation of Tumor Microenvironment: this compound can inhibit prostate cancer growth by reducing the expression of Insulin-like Growth Factor I (IGF-I) in prostate stromal cells (PrSC).[12][14] This demonstrates a sophisticated mechanism that involves altering the supportive signaling from the tumor microenvironment.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
Cell LineCancer TypeIC₅₀ Value (Compound)Reference
L1210Murine LeukemiaComplete growth inhibition at 0.5 µg/mL[2][10][11]
MDA-MB-453Triple Negative Breast Cancer (LAR subtype)Selective cytostatic activity[5]
SUM185PETriple Negative Breast Cancer (LAR subtype)Selective cytostatic activity[5]
DU-145Human Prostate CancerMore potent in co-culture with stromal cells[12][14]
Pancreatic Cancer CellsHuman Pancreatic CancerCytotoxic under glucose deprivation[15]
Human Nucleated Cells(General)~47 nM[16]

Signaling Pathway Visualizations

mTORC1_Inhibition cluster_Mito Mitochondrion cluster_Cyto Cytoplasm ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP mTORC1 mTORC1 Signaling ATP->mTORC1 Energy Sensing Growth Cell Growth & Proliferation mTORC1->Growth LeucinostatinA This compound LeucinostatinA->ATP_Synthase IGF_Pathway cluster_stroma Tumor Microenvironment LeucinostatinA This compound IGF1_exp IGF-I Gene Expression LeucinostatinA->IGF1_exp PrSC Prostate Stromal Cell (PrSC) IGF1 IGF-I (secreted) IGF1_exp->IGF1 DU145 Prostate Cancer Cell (DU-145) IGF1->DU145 stimulates Growth Cancer Cell Growth DU145->Growth Antiprotozoal_MoA cluster_Mito Protozoal Mitochondrion LeucinostatinA This compound Membrane Inner Mitochondrial Membrane LeucinostatinA->Membrane 1. Destabilization ATP_Synthase ATP Synthase LeucinostatinA->ATP_Synthase 2. Inhibition Potential Membrane Potential (Δψm) Membrane->Potential Collapse ATP_Prod ATP Production ATP_Synthase->ATP_Prod Death Parasite Death Potential->Death ATP_Prod->Death Energy Crisis SMFA_Workflow start P. falciparum-infected blood + this compound feed Feed to Anopheles mosquitoes via membrane feeder start->feed incubate Incubate mosquitoes (e.g., 7-10 days) feed->incubate dissect Dissect mosquito midguts incubate->dissect stain Stain midguts (e.g., with mercurochrome) dissect->stain count Count oocysts under microscope stain->count end Determine EC₅₀ (Transmission-blocking activity) count->end

References

Leucinostatin A as an Inhibitor of Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a nonapeptide antibiotic isolated from fungi, has demonstrated potent inhibitory effects on mitochondrial oxidative phosphorylation. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the key pathways and experimental workflows. This compound exhibits a dual inhibitory mechanism, acting as a specific inhibitor of F1Fo-ATP synthase at lower concentrations and as a mitochondrial uncoupler at higher concentrations. This document consolidates current knowledge to serve as a comprehensive resource for researchers investigating mitochondrial bioenergetics and developing novel therapeutic agents.

Mechanism of Action

This compound primarily targets the F1Fo-ATP synthase complex (Complex V) of the electron transport chain, effectively halting the synthesis of ATP. At nanomolar concentrations, it specifically inhibits the ATP synthase, leading to a decrease in cellular energy production.[1][2] Evidence suggests that this compound binds to the membrane-embedded Fo portion of the ATP synthase, specifically near the proton-binding site on subunit c, thereby physically obstructing the proton translocation that drives ATP synthesis.[3][4] This mode of action is distinct from inhibitors that target the F1 catalytic domain.[5]

At higher micromolar concentrations, this compound exhibits properties of a mitochondrial uncoupler.[1][6] In this role, it acts as a protonophore, dissipating the proton motive force across the inner mitochondrial membrane. This uncoupling leads to an increase in oxygen consumption that is not linked to ATP synthesis, effectively wasting the energy generated by the electron transport chain.[1][6]

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key inhibitory constants and effects on cellular processes.

Table 1: Inhibitory Potency of this compound on ATP Synthase

ParameterOrganism/SystemValueReference(s)
IC50 (ATP Synthase Activity)-2.8 µg/mL[7]
Ki (Bovine ATP Synthase)Bovine Heart Mitochondria~80 nM[1]
Ki (Yeast ATP Synthase)Yeast Mitochondria~30 nM[1]
Ki (E. coli ATP Synthase)E. coli~1.1 µM[1]

Table 2: Effects of this compound on Mitochondrial Respiration and Cellular Viability

EffectCell Type/SystemConcentrationObservationReference(s)
Inhibition of State 3 RespirationRat Liver Mitochondria240 nMComplete inhibition[6][8]
Uncoupling of Oxidative PhosphorylationRat Liver Mitochondria>240 nMInduction of uncoupling[6][8]
IC50 (Human Nucleated Cells)Human Cells~47 nMInhibition of proliferation[9][10]
IC50 (MRC-5 Human Fetal Lung Fibroblasts)MRC-5 Cells2 µMCytotoxicity[9]
IC50 (HeLa Cells)HeLa Cells~40 nMInhibition of proliferation[9]
LD50 (Intraperitoneal)Mice1.8 mg/kgAcute toxicity[1]
LD50 (Oral)Mice5.4 mg/kgAcute toxicity[1]

Signaling Pathways and Experimental Workflows

Oxidative Phosphorylation and this compound Inhibition

The following diagram illustrates the process of oxidative phosphorylation and the points of inhibition by this compound.

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthase (Complex V) cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space C1 Complex I Q CoQ C1->Q e- H_IMS H+ C1->H_IMS H+ pumping C2 Complex II C2->Q e- C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- C3->H_IMS H+ pumping C4 Complex IV CytC->C4 e- O2 O2 C4->O2 e- C4->H_IMS H+ pumping Fo Fo Subunit F1 F1 Subunit Fo->F1 ATP ATP F1->ATP NADH NADH NADH->C1 e- FADH2 FADH2 FADH2->C2 e- H2O H2O O2->H2O 2H+ + 1/2 O2 -> H2O H_IMS->Fo Proton Motive Force ADP ADP + Pi ADP->F1 Leucinostatin_A_Low This compound (Low Conc.) Leucinostatin_A_Low->Fo Inhibits Proton Channel Leucinostatin_A_High This compound (High Conc.) Leucinostatin_A_High->H_IMS Dissipates Proton Gradient (Uncoupling)

Caption: Oxidative phosphorylation and this compound's dual inhibition mechanism.

Experimental Workflow: Measuring Oxygen Consumption Rate (OCR)

This diagram outlines the typical workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer, a common method to study the effects of inhibitors like this compound.

start Start: Seed Cells in Seahorse Microplate equilibrate Equilibrate cells in Seahorse XF Assay Medium start->equilibrate load_cartridge Load Sensor Cartridge with Test Compounds (this compound) and Mitochondrial Stress Test Reagents equilibrate->load_cartridge calibrate Calibrate Seahorse XF Analyzer load_cartridge->calibrate run_assay Run Assay: Measure Basal OCR calibrate->run_assay inject_leucinostatin Inject this compound run_assay->inject_leucinostatin measure_effect Measure OCR after This compound addition inject_leucinostatin->measure_effect inject_oligomycin Inject Oligomycin (ATP Synthase Inhibitor) measure_effect->inject_oligomycin measure_atp_linked Measure ATP-linked Respiration inject_oligomycin->measure_atp_linked inject_fccp Inject FCCP (Uncoupler) measure_atp_linked->inject_fccp measure_maximal Measure Maximal Respiration inject_fccp->measure_maximal inject_rot_aa Inject Rotenone/Antimycin A (Complex I/III Inhibitors) measure_maximal->inject_rot_aa measure_non_mito Measure Non-Mitochondrial Respiration inject_rot_aa->measure_non_mito analyze Analyze Data and Calculate Respiratory Parameters measure_non_mito->analyze

Caption: Workflow for measuring mitochondrial oxygen consumption rate.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard differential centrifugation methods.

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2

  • Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

Procedure:

  • Euthanize a rat according to approved animal care protocols.

  • Rapidly excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash several times with Isolation Buffer I to remove excess blood.

  • Homogenize the liver tissue in 5 volumes of ice-cold Isolation Buffer I with 0.1% BSA using 5-6 strokes of the Potter-Elvehjem homogenizer at 600 rpm.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Keep mitochondria on ice and use within 4 hours.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (supplemented with substrates like pyruvate, glutamate, and malate)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupler)

  • Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

  • This compound stock solution

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the sensor cartridge with this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A at the desired final concentrations.

  • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

  • Place the cell plate into the analyzer and initiate the assay.

  • The assay protocol typically consists of sequential measurements of basal OCR, followed by OCR after the injection of each compound.

  • After the run, normalize the OCR data to cell number or protein content per well.

ATP Synthase Activity Assay

This is a coupled enzymatic assay that measures the rate of ATP hydrolysis.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0

  • ATP solution (100 mM)

  • NADH solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mixture

  • Oligomycin (specific ATP synthase inhibitor)

  • Isolated mitochondria

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix.

  • Add isolated mitochondria (e.g., 20-50 µg protein) to a cuvette containing the reaction mixture and equilibrate to 37°C.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis by the ATP synthase.

  • To determine the specific ATP synthase activity, perform a parallel assay in the presence of oligomycin.

  • Subtract the rate of NADH oxidation in the presence of oligomycin (non-ATP synthase ATPase activity) from the total rate to obtain the ATP synthase-specific activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Safranin O.

Materials:

  • Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4

  • Safranin O stock solution

  • Substrate (e.g., 5 mM succinate + 2.5 µM rotenone)

  • ADP

  • Oligomycin

  • FCCP

  • Isolated mitochondria

  • Fluorometer with excitation at 495 nm and emission at 586 nm

Procedure:

  • Add Respiration Buffer to a fluorometer cuvette and equilibrate to 37°C with stirring.

  • Add isolated mitochondria (e.g., 0.5 mg protein/mL) to the cuvette.

  • Add Safranin O to a final concentration of 2.5 µM and record the baseline fluorescence.

  • Energize the mitochondria by adding the substrate (e.g., succinate/rotenone). This will cause a decrease in fluorescence as Safranin O is taken up into the mitochondrial matrix in response to the generation of a membrane potential.

  • To study the effect of this compound, add it at the desired concentration and observe the change in fluorescence. An increase in fluorescence indicates depolarization (uncoupling), while a further decrease can indicate hyperpolarization (inhibition of ATP synthesis without uncoupling).

  • As controls, the addition of ADP will cause a transient partial depolarization, oligomycin will cause hyperpolarization, and FCCP will cause complete depolarization (a return to the initial fluorescence level).

Conclusion

This compound is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase with a well-characterized dual mechanism of action. Its ability to modulate oxidative phosphorylation makes it a valuable tool for studying mitochondrial bioenergetics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and other potential mitochondrial modulators. Further research into its specific binding site and the structural determinants of its dual activity will be crucial for its potential development as a therapeutic agent.

References

The Dual Role of Leucinostatin A: A Technical Guide to Its Membrane-Damaging and Ion Transport-Modulating Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a nonapeptide antibiotic, has garnered significant interest in the scientific community for its potent biological activities, including its profound effects on cellular membranes and ion transport. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its ability to induce membrane damage and modulate ion flux. We will explore the key experimental findings that have elucidated its function, present quantitative data in a clear and comparative format, and provide detailed methodologies for the key experiments cited. Furthermore, this guide will utilize visualizations to illustrate the complex signaling pathways and experimental workflows associated with this compound's activity.

Mechanism of Action: Membrane Damage and Ion Transport

This compound exerts its biological effects primarily through its interaction with cellular and artificial membranes. Its hydrophobic nature allows it to readily insert into the lipid bilayer, leading to a cascade of events that disrupt membrane integrity and ion homeostasis.

Ionophore Activity

This compound functions as a weak ionophore, facilitating the transport of both monovalent and divalent cations across biological membranes. This activity has been demonstrated in various model systems, including T lymphocytes and artificial membranes.[1] The transport of ions disrupts the electrochemical gradients that are essential for numerous cellular processes.

Pore Formation

A key aspect of this compound's membrane-damaging activity is its ability to form pores. In model liposomes, this compound undergoes concentration-dependent self-aggregation within the lipid bilayer.[2] This aggregation leads to the formation of transient or stable pores, which allow the leakage of small hydrophilic molecules and the scrambling of phospholipids between the bilayer leaflets.[2]

Mitochondrial Dysfunction

The inner mitochondrial membrane is a primary target of this compound.[2] Its effects on mitochondria are twofold and concentration-dependent. At lower concentrations (around 240 nM), it acts as an inhibitor of the F1Fo-ATP synthase, thereby blocking oxidative phosphorylation.[3][4] As the concentration increases (above 200 nM), it acts as an uncoupling agent, dissipating the mitochondrial membrane potential.[4][5] This dual action effectively cripples cellular energy production.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound

Cell Line/OrganismIC50/LD50Reference
Plasmodium falciparum0.4–0.9 nM[2]
Trypanosoma brucei2.8 nM[2]
Trypanosoma brucei rhodesiense0.4 nM[2]
L6-rat myoblast cells259 nM[5]
Human nucleated cells (general)~47 nM[6]
Mice (intraperitoneal)LD50 = 1.8 mg/kg[2]
Mice (oral)LD50 = 5.4 mg/kg[2]

Table 2: Effects of this compound on Mitochondrial Function

EffectConcentrationReference
Complete inhibition of state 3 respiration and ATPase activity240 nM[3]
Induction of uncoupling (protonophoric action)> 240 nM[3]
Inhibition of ATP synthesis (human fibroblasts & T. brucei)50 nM[5]
Induction of mitochondrial uncoupling (human fibroblasts & T. brucei)> 200 nM[5]
Hyperpolarization of inner mitochondrial membrane25 nM[4]
Collapse of mitochondrial membrane potential200 nM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-disrupting and ion-transporting properties of this compound.

NBD-Glucose Liposome Leakage Assay

This assay is used to assess the ability of this compound to form pores in lipid bilayers.

Protocol:

  • Liposome Preparation:

    • Prepare unilamellar liposomes containing the fluorescent probe NBD-glucose.

    • The lipid composition can be varied, for example, using a mixture of egg phosphatidylcholine (PC) and egg phosphatidylglycerol (PG).

  • Assay Procedure:

    • Add the this compound derivative to the liposome suspension.

    • Add dithionite, a quenching agent for NBD fluorescence, to the external solution.

    • If this compound forms pores, NBD-glucose will leak out of the liposomes and its fluorescence will be quenched by dithionite.

  • Data Analysis:

    • Measure the decrease in fluorescence intensity over time.

    • The rate and extent of fluorescence quenching are indicative of the pore-forming activity of the peptide.

Phospholipid Scrambling Assay

This assay determines if this compound can induce the translocation of phospholipids between the inner and outer leaflets of a lipid bilayer.

Protocol:

  • Liposome Preparation:

    • Prepare liposomes composed of egg PC, egg PG, and a trace amount of [3H]-labeled phosphatidylinositol ([3H]PI).

  • Assay Procedure:

    • Add the this compound derivative to the liposome suspension.

    • Add PI-specific phospholipase C (PI-PLC), which can only hydrolyze PI in the outer leaflet.

  • Data Analysis:

    • In control liposomes, approximately 50% of the [3H]PI will be hydrolyzed.

    • If this compound induces phospholipid scrambling, a higher percentage of [3H]PI will be hydrolyzed as it moves from the inner to the outer leaflet, becoming accessible to PI-PLC.[2]

Mitochondrial Membrane Potential Assay using Safranin O

This assay measures the effect of this compound on the mitochondrial membrane potential.

Protocol:

  • Mitochondria Isolation:

    • Isolate mitochondria from a suitable source, such as bovine heart.

  • Assay Procedure:

    • Suspend the isolated mitochondria in an assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 15 mM KCl, 2 mM MgCl2, 0.2 mM EGTA, and 250 mM sucrose).

    • Add the fluorescent probe Safranin O, which accumulates in energized mitochondria, leading to a decrease in fluorescence.

    • Energize the mitochondria with a respiratory substrate (e.g., succinate).

    • Add this compound at various concentrations.

  • Data Analysis:

    • Monitor the fluorescence of Safranin O. An increase in fluorescence indicates dissipation of the mitochondrial membrane potential.[4]

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion channel activity induced by this compound.

Protocol:

  • BLM Formation:

    • Form a planar lipid bilayer across a small aperture in a Teflon partition separating two aqueous compartments.

    • The lipid solution typically consists of a phospholipid (e.g., diphytanoylphosphatidylcholine) dissolved in a solvent like n-decane.

  • Assay Procedure:

    • Add this compound to one of the compartments (the cis side).

    • Apply a transmembrane voltage and measure the resulting ionic current using Ag/AgCl electrodes.

  • Data Analysis:

    • The appearance of discrete, stepwise increases in current indicates the formation of ion channels.

    • The amplitude and duration of these current steps provide information about the conductance and kinetics of the channels.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures related to this compound's activity.

LeucinostatinA_Mechanism cluster_membrane Cellular Membrane cluster_mitochondria Mitochondrion Leucinostatin_A This compound Membrane_Insertion Membrane Insertion Leucinostatin_A->Membrane_Insertion Hydrophobic interaction Mito_Uptake Mitochondrial Uptake Leucinostatin_A->Mito_Uptake Aggregation Self-Aggregation Membrane_Insertion->Aggregation Pore_Formation Pore Formation Aggregation->Pore_Formation Ion_Leakage Ion Leakage (Na+, K+, Ca2+) Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Cell Death Membrane_Depolarization->Cell_Death ATP_Synthase_Inhibition ATP Synthase Inhibition (Low Concentration) Mito_Uptake->ATP_Synthase_Inhibition Uncoupling Membrane Uncoupling (High Concentration) Mito_Uptake->Uncoupling ATP_Depletion ATP Depletion ATP_Synthase_Inhibition->ATP_Depletion Uncoupling->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Mechanism of this compound-induced membrane damage and cell death.

Liposome_Leakage_Workflow Start Start Prepare_Liposomes Prepare NBD-Glucose -loaded liposomes Start->Prepare_Liposomes Add_Leucinostatin Add this compound Prepare_Liposomes->Add_Leucinostatin Add_Dithionite Add Dithionite (quencher) Add_Leucinostatin->Add_Dithionite Measure_Fluorescence Measure Fluorescence (Ex/Em of NBD) Add_Dithionite->Measure_Fluorescence Analyze_Data Analyze Quenching Kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the NBD-Glucose liposome leakage assay.

Mitochondrial_Potential_Workflow Start Start Isolate_Mitochondria Isolate Mitochondria Start->Isolate_Mitochondria Add_Buffer_SafraninO Add Assay Buffer and Safranin O Isolate_Mitochondria->Add_Buffer_SafraninO Energize_Mitochondria Add Substrate (e.g., Succinate) Add_Buffer_SafraninO->Energize_Mitochondria Add_Leucinostatin Add this compound Energize_Mitochondria->Add_Leucinostatin Measure_Fluorescence Monitor Safranin O Fluorescence Add_Leucinostatin->Measure_Fluorescence Analyze_Data Analyze Changes in Membrane Potential Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Conclusion

This compound is a potent membrane-active peptide with a multifaceted mechanism of action. Its ability to act as an ionophore, form pores, and disrupt mitochondrial function underscores its significant biological activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other membrane-targeting agents. The visualizations further aid in understanding the complex interplay of its molecular interactions and the experimental approaches used to study them. A thorough understanding of these mechanisms is crucial for harnessing the therapeutic potential of this compound while mitigating its inherent toxicity.

References

Initial Investigations into Leucinostatin A's Broad-Spectrum Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a non-ribosomal peptide produced by fungi of the Paecilomyces genus, has demonstrated a remarkable breadth of biological activities, positioning it as a compound of significant interest for therapeutic development. Initial investigations have revealed its potent antimicrobial, antifungal, and anticancer properties. This technical guide provides an in-depth overview of the foundational research into this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of this compound against a range of cancer cell lines, bacteria, and fungi, as quantified by IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Anticancer Activity of this compound
Cell Line IC50 Value
L1210 (Murine Leukemia)5.78 µg/mL[1]
Further research is needed to establish a comprehensive panel of IC50 values against various human cancer cell lines.
Table 2: Antimicrobial and Antifungal Activity of this compound
Organism MIC Value
Staphylococcus aureusSpecific MIC values require further investigation, though activity against Gram-positive bacteria is reported.
Candida albicansThis compound demonstrates notable activity, however, specific MIC values need to be consolidated from further studies.[2]
Cryptococcus neoformansSignificant activity has been reported.[2]

Key Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily targeting cellular membranes and mitochondrial function.

  • Membrane Disruption: this compound has been shown to cause damage to the cell membranes of both cancerous cells and erythrocytes. This lytic activity is a key contributor to its broad-spectrum cytotoxicity.

  • Mitochondrial Inhibition: A significant aspect of this compound's mechanism involves the disruption of mitochondrial function. It acts as an uncoupler of oxidative phosphorylation and can inhibit ATP synthesis, leading to cellular energy depletion and apoptosis.

  • Signaling Pathway Interference: this compound has been found to modulate critical cellular signaling pathways involved in cell growth and proliferation, including the mTORC1 and IGF-I signaling pathways.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay (Adapted for L1210 Murine Leukemia Cells)

This protocol outlines the determination of the cytotoxic effects of this compound on the L1210 murine leukemia cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

  • L1210 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 2: Co-culture of DU-145 Prostate Cancer Cells with Prostate Stromal Cells for IGF-I Signaling Investigation (Conceptual Framework)

This protocol provides a conceptual framework for establishing a co-culture system to investigate the effect of this compound on IGF-I-mediated proliferation of DU-145 prostate cancer cells. A detailed, validated protocol requires further experimental development.

Cell Lines:

  • DU-145 human prostate cancer cells[5]

  • Primary human prostate stromal cells (PrSC)

Materials:

  • Appropriate culture media for both cell lines (e.g., DMEM for PrSC and RPMI-1640 for DU-145, potentially with shared medium for co-culture)

  • Transwell® inserts (or other co-culture systems)

  • This compound

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, primers for RT-qPCR)

Procedure Outline:

  • Stromal Cell Seeding: Seed PrSC in the lower chamber of a co-culture plate and allow them to adhere and grow.

  • Cancer Cell Seeding: Seed DU-145 cells on the Transwell® insert (upper chamber).

  • This compound Treatment: Once the co-culture is established, treat the cells with various concentrations of this compound.

  • Proliferation Assay: After a defined incubation period, assess the proliferation of DU-145 cells using methods such as direct cell counting, MTT assay, or BrdU incorporation.

  • Analysis of IGF-I Signaling:

    • Western Blotting: Lyse the DU-145 cells and perform Western blot analysis to assess the phosphorylation status of key proteins in the IGF-I signaling pathway (e.g., IGF-IR, Akt, ERK).

    • RT-qPCR: Isolate RNA from the PrSC to quantify the expression levels of IGF-I mRNA.

Visualizing Mechanisms and Workflows

Signaling Pathways

mTORC1_Inhibition Leucinostatin_A This compound Mitochondria Mitochondria Leucinostatin_A->Mitochondria mTORC1 mTORC1 Leucinostatin_A->mTORC1 Indirect Inhibition ATP_Synthase ATP Synthase Mitochondria->ATP_Synthase ATP_Synthase->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis

Caption: this compound's inhibition of mitochondrial ATP synthase indirectly suppresses mTORC1 signaling.

IGF1_Signaling_Inhibition Leucinostatin_A This compound Stromal_Cell Prostate Stromal Cell Leucinostatin_A->Stromal_Cell IGF1 IGF-I Stromal_Cell->IGF1 IGF1R IGF-IR IGF1->IGF1R DU145_Cell DU-145 Cell Proliferation Cell Proliferation IGF1R->Proliferation

Caption: this compound inhibits IGF-I secretion from stromal cells, reducing DU-145 cell proliferation.

Experimental Workflows

Cytotoxicity_Assay_Workflow start Start seed_cells Seed L1210 cells in 96-well plate start->seed_cells add_leucinostatin Add serial dilutions of This compound seed_cells->add_leucinostatin incubate_48h Incubate for 48h add_leucinostatin->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

CoCulture_Workflow start Start seed_stromal Seed prostate stromal cells in lower chamber start->seed_stromal seed_du145 Seed DU-145 cells on Transwell insert seed_stromal->seed_du145 establish_coculture Establish co-culture seed_du145->establish_coculture treat_leucinostatin Treat with this compound establish_coculture->treat_leucinostatin incubation Incubate for defined period treat_leucinostatin->incubation assess_proliferation Assess DU-145 proliferation incubation->assess_proliferation analyze_signaling Analyze IGF-I signaling (Western Blot / RT-qPCR) incubation->analyze_signaling end End assess_proliferation->end analyze_signaling->end

Caption: Conceptual workflow for the DU-145 and prostate stromal cell co-culture experiment.

Conclusion

The initial investigations into this compound highlight its potent and broad-spectrum bioactivity, making it a compelling candidate for further preclinical and clinical development. Its multifaceted mechanism of action, involving membrane disruption, mitochondrial inhibition, and interference with key cancer-related signaling pathways, suggests potential for overcoming drug resistance mechanisms. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon, facilitating a more comprehensive understanding of this compound's therapeutic potential and accelerating its journey from a promising natural product to a potential clinical asset. Further research is warranted to expand the quantitative bioactivity data, refine and validate co-culture methodologies, and further elucidate the intricate molecular interactions of this compound within the cell.

References

Methodological & Application

Leucinostatin A: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a peptide mycotoxin, has demonstrated potent antitumor and antimicrobial properties. Its primary mechanism of action involves the disruption of mitochondrial function, leading to cell death. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of this compound, including cytotoxicity, apoptosis, mitochondrial membrane potential, and cell cycle analysis. Additionally, it summarizes quantitative data from published studies and presents signaling pathways and experimental workflows as diagrams for enhanced comprehension.

Mechanism of Action

This compound primarily targets mitochondria, acting as an ionophore and an inhibitor of ATP synthase.[1][2] This dual action disrupts the inner mitochondrial membrane's integrity and function. By facilitating the transport of cations across the membrane, this compound dissipates the mitochondrial membrane potential (ΔΨm).[3] Concurrently, its inhibition of ATP synthase halts the production of ATP, the cell's primary energy currency.[1][2] The collapse of the mitochondrial membrane potential is a critical event that can trigger the intrinsic pathway of apoptosis.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

Cell LineCell TypeIC50 (nM)Reference
Human Nucleated CellsVarious~47[4][5]
HeLaHuman Cervical Cancer~40[5]
Triple-Negative Breast Cancer (TNBC)Human Breast Cancer10 - 100[5]
MRC-5Human Fetal Lung Fibroblast2000[5]
DU-145Human Prostate CancerNot specified, but growth inhibited[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8][9][10][11]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16][17][18]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (based on IC50 values) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential (ΔΨm).[19][20][21][22]

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture plates or coverslips

  • JC-1 dye solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, confocal dishes).

  • Treat cells with this compound at desired concentrations for the selected duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with PBS or assay buffer.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

    • Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

  • Quantify the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[23][24][25][26][27][28][29][30]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Leucinostatin_A_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Leucinostatin_A This compound Mito_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Mito_Membrane Ionophore activity ATP_Synthase ATP Synthase Leucinostatin_A->ATP_Synthase Inhibition MMP_Collapse ΔΨm Collapse Mito_Membrane->MMP_Collapse ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental_Workflow_Apoptosis start Seed Cells in 6-well Plate treatment Treat with this compound (e.g., 24h) start->treatment harvest Harvest Cells (Trypsinization + Supernatant) treatment->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and PI resuspend_buffer->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Using Leucinostatin A in cell culture studies for cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Leucinostatin A in Cancer Research

Introduction

This compound is a peptide mycotoxin produced by various fungi, including Purpureocillium lilacinum and Ophiocordyceps species.[1][2] Initially identified for its antimicrobial properties, this compound has garnered significant interest in oncology for its potent antitumor activities.[3][4] It demonstrates cytotoxicity against a range of cancer cell lines and has been shown to inhibit tumor growth in preclinical models, making it a valuable tool for cancer research and drug development.[4][5] These notes provide an overview of its mechanisms, and the subsequent sections offer detailed protocols for its application in cell culture-based cancer studies.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by disrupting mitochondrial function and interfering with key signaling pathways that regulate cancer cell growth and survival.

  • Mitochondrial Dysfunction: Leucinostatins are known to abrogate mitochondrial functions.[5] They can act as uncoupling agents for the mitochondrial system and inhibit ATP synthase, leading to a disruption in cellular energy metabolism and inducing stress that can trigger cell death pathways.[1][2] The cytotoxicity of this compound in some cancer cell lines has been directly correlated with the inhibition of mitochondrial respiration.[1]

  • Inhibition of IGF-I Signaling in the Tumor Microenvironment: A key mechanism of this compound involves its ability to modulate the tumor microenvironment. In prostate cancer models, this compound was found to inhibit the growth of cancer cells by specifically reducing the expression of Insulin-like Growth Factor-I (IGF-I) in the surrounding prostate stromal cells.[4][5] This disruption of the crucial interaction between stromal and cancer cells highlights its potential to target tumor-supportive niches.[5]

  • Inhibition of mTORC1 Signaling: In triple-negative breast cancer (TNBC) cells, particularly the luminal androgen receptor (LAR) subtype, this compound has been shown to rapidly inhibit the mTORC1 signaling pathway.[1] This inhibition is linked to its effect on mitochondrial ATP synthase. The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[1][6]

  • Induction of Apoptosis and Cell Cycle Arrest: this compound treatment can lead to programmed cell death (apoptosis) and halt the cell division cycle.[7][8] While the precise pathways are still under investigation for this compound, these effects are common outcomes of cellular stress induced by mitochondrial dysfunction and inhibition of critical survival pathways like PI3K/AKT/mTOR.[6][9]

Signaling Pathway Diagrams

LeucinostatinA_IGF1_Pathway cluster_0 Tumor Microenvironment PrSC Prostate Stromal Cell (PrSC) IGF1 IGF-I Expression PrSC->IGF1 produces DU145 Prostate Cancer Cell (e.g., DU-145) IGF1->DU145 stimulates Growth Stimulated Growth & Proliferation DU145->Growth LeucinostatinA This compound LeucinostatinA->IGF1 inhibits

This compound inhibits IGF-I expression in stromal cells.[5]

LeucinostatinA_mTOR_Pathway cluster_0 Mechanism in LAR-TNBC LeucinostatinA This compound ATP_Synthase Mitochondrial ATP Synthase LeucinostatinA->ATP_Synthase inhibits mTORC1 mTORC1 Signaling ATP_Synthase->mTORC1 impedes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes LAR_TNBC LAR Subtype TNBC Cells CellGrowth->LAR_TNBC drives

This compound inhibits mTORC1 signaling in TNBC cells.[1]
Quantitative Data: Cytotoxicity of this compound

The cytotoxic and antiproliferative activity of this compound varies across different cancer cell lines. The following table summarizes reported effective concentrations and half-maximal inhibitory concentrations (IC50).

Cell LineCancer TypeMetricConcentrationNotesReference
L1210Murine LeukemiaGrowth Inhibition0.5 µg/mLComplete inhibition of cell growth observed.[10]
DU-145 (in co-culture)Prostate CancerGrowth InhibitionNot specifiedGrowth strongly inhibited when co-cultured with prostate stromal cells.[5]
MDA-MB-453Triple Negative Breast Cancer (LAR)Cytostatic ActivityNot specifiedShowed selective cytostatic activity.[1]
SUM185PETriple Negative Breast Cancer (LAR)Cytostatic ActivityNot specifiedShowed selective cytostatic activity.[1]
HEK293Human Embryonic Kidney (Normal)IC5089.6 nMUsed as a general cytotoxicity reference.[11]
K562Chronic Myelogenous LeukemiaIC5047.3 nMUsed as a general cytotoxicity reference.[11]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells in culture.

Experimental_Workflow start Start: Cancer Cell Line Culture prep Prepare this compound Stock Solution start->prep treat Seed Cells & Treat with This compound (various conc.) start->treat prep->treat incubate Incubate for Defined Period (e.g., 24, 48, 72 hours) treat->incubate endpoint Endpoint Assays incubate->endpoint viability Cell Viability Assay (e.g., MTT, MTS) endpoint->viability apoptosis Apoptosis Assay (e.g., Annexin V) endpoint->apoptosis cellcycle Cell Cycle Analysis (e.g., PI Staining) endpoint->cellcycle protein Protein Analysis (e.g., Western Blot) endpoint->protein data Data Acquisition & Analysis viability->data apoptosis->data cellcycle->data protein->data

General workflow for in vitro analysis of this compound.
Protocol 1: Cell Culture and Treatment

This protocol describes the basic steps for maintaining cancer cell lines and treating them with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[12]

  • This compound

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution[13]

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)[13]

Procedure:

  • Cell Maintenance: Culture cells in T75 flasks in a humidified incubator. Passage cells when they reach 70-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at an appropriate split ratio.[13]

  • Stock Solution Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot and store at -20°C or -80°C, protected from light.

  • Cell Seeding: Trypsinize and count cells. Seed the cells into multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.

  • Treatment: The next day, prepare serial dilutions of this compound from the stock solution in a complete growth medium. Remove the old medium from the cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with endpoint assays.[14]

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity to determine the number of viable cells after treatment.[15]

Materials:

  • Cells cultured and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Following the treatment period with this compound, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[16]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium carefully without disturbing the crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on a shaker for 10-15 minutes.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.[16]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or accutase (avoiding trypsin if possible).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[13]

  • Wash the cells twice with cold PBS, centrifuging between washes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[17]

Materials:

  • Cells cultured and treated in 6-well plates

  • Cold 70% Ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Collect cells as described in the apoptosis assay protocol.

  • Wash the cell pellet with cold PBS and centrifuge.

  • Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Protocol 5: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in pathways affected by this compound (e.g., mTORC1 or apoptosis-related proteins).[18][19]

Materials:

  • Cells cultured and treated in 6-well plates or larger flasks

  • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors[20]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C on a shaker.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

Application Notes and Protocols for Testing the Antiprotozoal Activity of Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin A, a natural peptide produced by the fungus Purpureocillium lilacinum, has demonstrated significant potency against a range of protozoan parasites, establishing it as a compound of interest in the development of new antiprotozoal therapies.[1] These application notes provide detailed methodologies for assessing the in vitro and in vivo efficacy of this compound and its derivatives.

The primary mechanism of action for this compound's antiprotozoal activity is the destabilization of the inner mitochondrial membrane.[1][2][3] This leads to a disruption of the mitochondrial membrane potential and inhibition of ATP synthesis, ultimately causing parasite death. Studies have shown that while this compound can inhibit mitochondrial ATP synthase, its potent antiprotozoal effect is more closely linked to its ability to uncouple oxidative phosphorylation by dissipating the membrane potential.

Data Presentation: In Vitro Antiprotozoal Activity and Cytotoxicity of this compound

The following tables summarize the reported in vitro activity of this compound against various protozoan parasites and its cytotoxicity against mammalian cells.

Parasite SpeciesIC50 / EC50 (nM)Reference
Plasmodium falciparum0.4 - 0.9[1]
Plasmodium falciparum (asexual stage)0.05[4]
Plasmodium falciparum (transmission-reducing)0.16[4]
Trypanosoma brucei2.8[1]
Trypanosoma brucei0.25[5]
Trypanosoma cruzi-[1]
Leishmania donovani-[1]

Table 1: In vitro antiprotozoal activity of this compound.

Cell LineLD50 / IC50Reference
Mouse (intraperitoneal LD50)1.8 mg/kg[1]
Mouse (oral LD50)5.4 mg/kg[1]
L6 rat myoblasts (IC50)259 nM[5]

Table 2: Cytotoxicity of this compound.

Experimental Protocols

In Vitro Susceptibility Testing of Protozoan Parasites

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against a suspension culture of protozoan parasites, such as Trypanosoma brucei.

Materials:

  • This compound

  • Appropriate parasite culture medium (e.g., HMI-9 for T. brucei)

  • Protozoan parasite culture

  • 96-well microtiter plates

  • Resazurin-based viability dye (e.g., AlamarBlue)

  • Spectrophotometer or fluorometer

  • Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the culture medium to create a range of test concentrations.

  • Adjust the parasite culture to a density of 2 x 10^4 cells/mL.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated parasites (negative control) and wells with a known antiprotozoal drug (positive control).

  • Incubate the plate for 72 hours under appropriate conditions.

  • Add 20 µL of the resazurin-based viability dye to each well and incubate for an additional 4-24 hours, depending on the parasite and dye.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Assessment of Mitochondrial Membrane Potential

This protocol describes the use of a fluorescent dye to assess the effect of this compound on the mitochondrial membrane potential of protozoan parasites.

Materials:

  • This compound

  • Protozoan parasite culture

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRM)

  • Flow cytometer or fluorescence microscope

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Incubate the parasite culture with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Harvest the parasites by centrifugation and wash with buffer.

  • Resuspend the parasites in a buffer containing the mitochondrial membrane potential-sensitive dye.

  • Incubate the cells with the dye according to the manufacturer's instructions, protected from light.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the fluorescence signal (or a shift from red to green fluorescence for JC-1) indicates a loss of mitochondrial membrane potential.

In Vivo Efficacy in a Trypanosoma brucei Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an acute mouse model of African trypanosomiasis.

Materials:

  • This compound formulated for in vivo administration

  • Laboratory mice

  • Trypanosoma brucei bloodstream forms

  • Syringes and needles for infection and treatment

  • Microscope and slides for parasitemia determination

Procedure:

  • Infect mice intraperitoneally with a lethal dose of T. brucei bloodstream forms (e.g., 1 x 10^4 parasites per mouse).

  • Initiate treatment with this compound at a predetermined time post-infection (e.g., 24 hours). Administer the compound via the desired route (e.g., intraperitoneal or oral) at various doses.

  • Include a control group of infected mice receiving only the vehicle.

  • Monitor the parasitemia in tail blood daily by microscopic examination.

  • Record the survival of the mice daily.

  • The efficacy of the treatment is determined by the reduction in parasitemia and the increase in the mean survival time of the treated mice compared to the control group.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Analysis parasite_culture Protozoan Parasite Culture incubation Incubation (72 hours) parasite_culture->incubation mito_potential Mitochondrial Membrane Potential Assay parasite_culture->mito_potential atp_assay ATP Synthesis Inhibition Assay parasite_culture->atp_assay electron_microscopy Ultrastructural Analysis (Electron Microscopy) parasite_culture->electron_microscopy leuc_A This compound (Serial Dilutions) leuc_A->incubation viability_assay Viability Assay (e.g., Resazurin) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 mouse_model Infection of Mouse Model (e.g., T. brucei) treatment Treatment with This compound mouse_model->treatment monitoring Monitoring of Parasitemia and Survival treatment->monitoring efficacy Efficacy Determination monitoring->efficacy

Caption: Experimental workflow for evaluating the antiprotozoal activity of this compound.

Signaling_Pathway Leucinostatin_A This compound Mitochondrial_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Mitochondrial_Membrane interacts with ATP_Synthase Mitochondrial ATP Synthase Leucinostatin_A->ATP_Synthase inhibits Membrane_Destabilization Membrane Destabilization Mitochondrial_Membrane->Membrane_Destabilization Membrane_Potential_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Membrane_Destabilization->Membrane_Potential_Loss Parasite_Death Parasite Death Membrane_Potential_Loss->Parasite_Death ATP_Synthase_Inhibition Inhibition of ATP Synthesis ATP_Synthase->ATP_Synthase_Inhibition ATP_Synthase_Inhibition->Parasite_Death

Caption: Proposed mechanism of antiprotozoal action of this compound.

References

Application Notes and Protocols: Leucinostatin A in Mitochondrial Function and Respiration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent mycotoxin with a complex and dualistic impact on mitochondrial function. At lower concentrations, it acts as a specific inhibitor of ATP synthase, while at higher concentrations, it functions as a mitochondrial uncoupler. This unique profile makes it a valuable tool for studying mitochondrial bioenergetics and a compound of interest in drug development, particularly in oncology and parasitology. These application notes provide detailed protocols and data for utilizing this compound in mitochondrial function and respiration assays.

Mechanism of Action

This compound's effects on mitochondria are concentration-dependent:

  • ATP Synthase Inhibition: At nanomolar concentrations, this compound specifically binds to the c-ring of the F0 subunit of ATP synthase. This interaction obstructs the proton channel, thereby inhibiting ATP synthesis. This mode of action is similar to that of the well-characterized ATP synthase inhibitor, oligomycin.

  • Mitochondrial Uncoupling: At higher concentrations, this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton motive force, uncoupling oxygen consumption from ATP production and leading to an increase in the oxygen consumption rate (OCR) to meet the cell's energy demands.

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial function.

ParameterCell LineConcentrationObserved EffectReference
ATP Synthase Inhibition
State 3 RespirationRat Liver Mitochondria240 nMComplete Inhibition[1]
RespirationHuman Cells50 nM~60% decrease
Cytotoxicity
IC50K562 (Human Myelogenous Leukemia)47.3 nMCell Proliferation Inhibition[2]
IC50HEK293 (Human Embryonic Kidney)89.6 nMCell Proliferation Inhibition[2]
LD50 (in vivo)Mice (intraperitoneal)1.8 mg/kgToxicity
ParameterAssayThis compound ConcentrationExpected Outcome
Mitochondrial Respiration
Basal RespirationSeahorse XF Mito Stress TestLow nM range (e.g., 50-100 nM)Decrease in OCR
ATP ProductionSeahorse XF Mito Stress TestLow nM range (e.g., 50-100 nM)Decrease in ATP-linked OCR
Proton LeakSeahorse XF Mito Stress TestHigh nM to µM rangeIncrease in OCR after oligomycin injection
Maximal RespirationSeahorse XF Mito Stress TestHigh nM to µM rangeIncrease in OCR, mimicking an uncoupler
Spare Respiratory CapacitySeahorse XF Mito Stress TestLow nM range (e.g., 50-100 nM)Decrease
Spare Respiratory CapacitySeahorse XF Mito Stress TestHigh nM to µM rangePotential increase, depending on cell type and substrate availability

Experimental Protocols

Protocol 1: Determining the Dual Effects of this compound on Cellular Respiration using a Seahorse XF Analyzer

This protocol is designed to demonstrate both the ATP synthase inhibitory and uncoupling effects of this compound in a single experiment using a Seahorse XF Cell Mito Stress Test.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (final concentrations of 10 mM, 1 mM, and 2 mM, respectively), pH 7.4

  • This compound stock solution (in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the plate.

    • Gently wash the cells twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Prepare Compound Plate:

    • Prepare working solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations.

    • Injection Strategy:

      • Port A: this compound (at a low concentration to observe inhibition, e.g., 50-100 nM) or vehicle control.

      • Port B: this compound (at a high concentration to observe uncoupling, e.g., 1-5 µM) or FCCP as a positive control for uncoupling.

      • Port C: Oligomycin (to measure ATP-linked respiration in control wells).

      • Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

  • Run the Assay:

    • Load the sensor cartridge with the compound plate into the Seahorse XF Analyzer.

    • Follow the instrument's prompts to calibrate and start the assay.

    • The assay will measure the OCR at baseline and after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the parameters of mitochondrial respiration: Basal Respiration, ATP Production, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.

    • Compare the effects of low and high concentrations of this compound to the vehicle control and standard inhibitors/uncouplers.

Protocol 2: ATP Synthase Inhibition Assay in Isolated Mitochondria

This protocol measures the direct inhibitory effect of this compound on ATP synthase in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration Buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA)

  • Substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate with rotenone)

  • ADP

  • This compound stock solution (in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Prepare the Respirometer: Calibrate the oxygen electrodes and set the chamber temperature to 37°C.

  • Add Respiration Buffer and Mitochondria: Add the respiration buffer to the chambers, followed by a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL).

  • Measure State 2 Respiration: Add the respiratory substrates and allow the respiration rate to stabilize (State 2, substrate-dependent respiration without ADP).

  • Induce State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the resulting increase in OCR (State 3).

  • Test this compound Inhibition:

    • In a separate experiment or after State 3 has been established and returned to State 4 (ADP consumed), add this compound at a low concentration (e.g., 240 nM).

    • Re-initiate State 3 respiration by adding another aliquot of ADP.

    • Measure the OCR and compare it to the State 3 rate in the absence of this compound. A significant reduction indicates ATP synthase inhibition.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the degree of inhibition of State 3 respiration by this compound.

Mandatory Visualizations

LeucinostatinA_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase (Complex V) Protons_Matrix H+ ATP_Synthase->Protons_Matrix ATP ATP ATP_Synthase->ATP Synthesizes Matrix Mitochondrial Matrix IMS Intermembrane Space Protons_IMS->ATP_Synthase Flows through Leucinostatin_A_High This compound (High Concentration) Protons_IMS->Leucinostatin_A_High ADP ADP + Pi ADP->ATP_Synthase Leucinostatin_A_Low This compound (Low Concentration) Leucinostatin_A_Low->ATP_Synthase Inhibits (binds c-ring) Leucinostatin_A_High->Protons_Matrix Transports H+ (Uncoupling)

Caption: this compound's dual mechanism of action on mitochondria.

Seahorse_Workflow_LeucinostatinA cluster_Setup Assay Setup cluster_Assay Seahorse XF Assay cluster_Analysis Data Analysis Seed_Cells 1. Seed Cells Hydrate_Cartridge 2. Hydrate Sensor Cartridge Seed_Cells->Hydrate_Cartridge Prepare_Media 3. Prepare Assay Media Hydrate_Cartridge->Prepare_Media Prepare_Plate 4. Prepare Cell Plate Prepare_Media->Prepare_Plate Prepare_Compounds 5. Prepare Compound Plate Prepare_Plate->Prepare_Compounds Start_Assay 6. Start Assay & Measure Basal OCR Prepare_Compounds->Start_Assay Injection_A 7. Inject Port A: This compound (Low Conc.) Start_Assay->Injection_A Injection_B 8. Inject Port B: This compound (High Conc.) Injection_A->Injection_B Injection_C 9. Inject Port C: Oligomycin (Control) Injection_B->Injection_C Injection_D 10. Inject Port D: Rotenone/Antimycin A Injection_C->Injection_D Normalize_Data 11. Normalize Data Injection_D->Normalize_Data Calculate_Parameters 12. Calculate Mitochondrial Parameters Normalize_Data->Calculate_Parameters Compare_Results 13. Compare Treatment Groups Calculate_Parameters->Compare_Results

References

Application Note: High-Throughput Analysis of Leucinostatin A using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of potent peptide antibiotics produced by various fungi, notably Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] Leucinostatin A, a prominent member of this family, exhibits a broad spectrum of biological activities, including antifungal, antitumor, and antiprotozoal properties.[3][4] Its mechanism of action is primarily attributed to its ability to disrupt mitochondrial function, specifically by targeting and inhibiting ATP synthase.[3][5] This application note provides a detailed protocol for the sensitive and specific detection and quantification of this compound in fungal extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This method utilizes the separation power of reversed-phase HPLC to isolate this compound from a complex sample matrix. The analyte is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge (m/z) ratio of the precursor ion and its characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from P. lilacinum Culture

This protocol is adapted from methodologies for extracting secondary metabolites from fungal cultures.[1]

Materials:

  • P. lilacinum liquid culture

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (50 mL)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Grow P. lilacinum in a suitable liquid medium (e.g., Potato Dextrose Broth) at 28°C with shaking for 8 days to induce Leucinostatin production.[1]

  • Harvest the culture broth and centrifuge at 4,000 x g for 15 minutes to pellet the mycelia.

  • Collect the supernatant (culture filtrate) for extraction.

  • To the culture filtrate, add an equal volume of ethyl acetate in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

HPLC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent, optimize for best signal
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound[M+H]⁺ 1218.9Fragment 1Fragment 2

Note: The exact m/z values for product ions should be determined by infusing a this compound standard and performing a product ion scan.

Data Presentation

The following tables represent typical quantitative performance data for a validated LC-MS/MS method for mycotoxin analysis and can be used as a template for the validation of the this compound method.[6][7]

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 3: Precision and Accuracy Data

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
58.210.598.6
505.17.8102.3
5004.56.2101.5

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Culture P. lilacinum Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition and Quantification MS->Data

Caption: Workflow for this compound analysis.

Signaling Pathway

G cluster_0 Mitochondrion cluster_1 Electron Transport Chain Leucinostatin_A This compound Leucinostatin_A->Inhibition InnerMembrane Inner Mitochondrial Membrane ETC_I Complex I ETC_III Complex III ETC_I->ETC_III e- ETC_II Complex II ETC_II->ETC_III ETC_IV Complex IV ETC_III->ETC_IV ATP_Synthase ATP Synthase (Complex V) ETC_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Inhibition->ATP_Synthase Inhibition

Caption: this compound mechanism of action.

References

Leucinostatin A: A Powerful Biochemical Probe for Interrogating Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A, a nonapeptide antibiotic isolated from fungi of the Purpureocillium genus, has emerged as a valuable tool for studying mitochondrial bioenergetics.[1][2] Its unique, concentration-dependent dual mechanism of action allows for the precise dissection of key mitochondrial processes. At lower concentrations, this compound acts as a specific and potent inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production. As concentrations increase, it transitions to an uncoupler of oxidative phosphorylation, dissipating the mitochondrial membrane potential. This multifaceted activity makes this compound an excellent probe for investigating the intricate balance of mitochondrial respiration, ATP synthesis, and membrane potential.

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying mitochondrial bioenergetics. The information is intended for researchers in academia and industry, including those involved in drug discovery and development, who are interested in mitochondrial function and dysfunction.

Mechanism of Action

This compound exerts a bimodal effect on mitochondria, primarily targeting the inner mitochondrial membrane.[3]

  • ATP Synthase Inhibition (Low Concentrations): At nanomolar concentrations, this compound specifically binds to the F0 subunit of ATP synthase. This interaction inhibits the proton translocation required for ATP synthesis, effectively shutting down oxidative phosphorylation at Complex V. This leads to a decrease in oxygen consumption in the presence of ADP (State 3 respiration) and can cause hyperpolarization of the mitochondrial membrane as the proton-motive force is no longer being utilized for ATP production.[4]

  • Uncoupling of Oxidative Phosphorylation (High Concentrations): At higher, sub-micromolar to micromolar concentrations, this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[4] This uncoupling action disconnects the electron transport chain from ATP synthesis, leading to an increase in oxygen consumption without the concurrent production of ATP. This effect ultimately results in the collapse of the mitochondrial membrane potential.[4]

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) ProtonPumping Proton Pumping ETC->ProtonPumping e- flow ATPS ATP Synthase (F1Fo) ATP ATP ATPS->ATP Synthesis ProtonGradient Proton Gradient (ΔΨm) ProtonPumping->ProtonGradient ProtonGradient->ATPS Proton Flow ADP ADP + Pi ADP->ATPS Leucinostatin_Low This compound (Low Conc.) Leucinostatin_Low->ATPS Inhibits Leucinostatin_High This compound (High Conc.) Leucinostatin_High->ProtonGradient Dissipates (Uncouples)

Figure 1: Mechanism of this compound on mitochondrial oxidative phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects on mitochondrial bioenergetics.

Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Ki) of this compound

ParameterSystemValueReference
Ki (ATP Synthase) Bovine Heart Mitochondria~80 nM[4][5]
Ki (ATP Synthase) Yeast Mitochondria~30 nM[4]
IC50 (Cell Viability) HeLa Cells~40 nM
IC50 (Cell Viability) Triple Negative Breast Cancer Cell Lines10 - 100 nM

Table 2: Concentration-Dependent Effects of this compound on Mitochondrial Respiration

ConcentrationEffect on Oxygen Consumption Rate (OCR)Mitochondrial StateReference
25 - 50 nM Inhibition of State 3 RespirationCoupled (ATP Synthesis)[4]
>200 nM Stimulation of Respiration (Uncoupling)Uncoupled[4]
240 nM Complete inhibition of State 3 respirationCoupled (ATP Synthesis)

Experimental Protocols

Here we provide detailed protocols for utilizing this compound to investigate mitochondrial function.

Protocol 1: Measuring Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol is designed to demonstrate the dual effects of this compound on mitochondrial respiration.

cluster_workflow Seahorse XF Assay Workflow start Seed cells in XF microplate equilibrate Equilibrate cells in XF assay medium start->equilibrate load_cartridge Load Seahorse cartridge with: 1. This compound (low conc.) 2. This compound (high conc.) 3. Oligomycin 4. FCCP 5. Rotenone/Antimycin A equilibrate->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay analyze Analyze OCR data to determine: - Basal Respiration - ATP-linked Respiration - Uncoupled Respiration - Spare Respiratory Capacity run_assay->analyze

Figure 2: Experimental workflow for assessing OCR with this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Seahorse XF Assay Medium (supplemented with substrates like glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone, and Antimycin A

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation:

    • Prepare working solutions of this compound in Seahorse XF Assay Medium to achieve final concentrations of 25-50 nM (for inhibition) and >200 nM (for uncoupling) after injection.

    • Prepare working solutions of oligomycin (e.g., 1.0 µM), FCCP (e.g., 1.0 µM), and a mixture of rotenone (e.g., 0.5 µM) and antimycin A (e.g., 0.5 µM) in the assay medium.

  • Assay Setup:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports. A suggested injection strategy is:

      • Port A: this compound (e.g., to a final concentration of 50 nM)

      • Port B: this compound (e.g., to a final concentration of 250 nM)

      • Port C: Oligomycin

      • Port D: FCCP followed by Rotenone/Antimycin A in separate wells for comparison.

  • Data Acquisition: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR in real-time before and after each injection.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound. Expect to see an initial decrease in OCR after the low-concentration injection (inhibition of ATP synthase) followed by a sharp increase in OCR after the high-concentration injection (uncoupling).

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) using Tetramethylrhodamine, Ethyl Ester (TMRE)

This protocol allows for the visualization and quantification of changes in mitochondrial membrane potential induced by this compound.

Materials:

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~549/575 nm)

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • This compound stock solution

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Oligomycin as a control for hyperpolarization

  • Cultured cells on glass-bottom dishes or in clear-bottom black microplates

  • Imaging buffer (e.g., HBSS)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency on the imaging plates.

  • TMRE Staining:

    • Prepare a working solution of TMRE in cell culture medium (e.g., 20-200 nM). The optimal concentration should be determined empirically for each cell type to be in a non-quenching mode.

    • Incubate cells with the TMRE solution for 20-30 minutes at 37°C, protected from light.

  • Imaging and Treatment:

    • Wash the cells with pre-warmed imaging buffer to remove excess TMRE.

    • Acquire baseline fluorescence images or readings.

    • Add this compound at a low concentration (e.g., 25-50 nM) and monitor the TMRE fluorescence. An increase in fluorescence intensity indicates mitochondrial hyperpolarization.

    • Subsequently, add a high concentration of this compound (e.g., >200 nM) to the same cells and continue to monitor the fluorescence. A rapid decrease in fluorescence intensity indicates mitochondrial depolarization (collapse of ΔΨm).

    • As controls, treat separate wells with oligomycin (to induce hyperpolarization) and FCCP (to induce depolarization).

  • Data Analysis: Quantify the changes in TMRE fluorescence intensity over time in response to the different treatments. Normalize the fluorescence to the baseline for each condition.

Protocol 3: Measurement of ATP Synthesis in Isolated Mitochondria

This protocol uses a luciferase-based assay to directly measure the rate of ATP synthesis and its inhibition by this compound.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver, cultured cells)

  • ATP bioluminescence assay kit (containing luciferase and D-luciferin)

  • Luminometer

  • This compound stock solution

  • Mitochondrial respiration buffer

  • Substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate with rotenone)

  • ADP

Procedure:

  • Mitochondria Isolation: Isolate mitochondria using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Setup:

    • In a luminometer tube or a white-walled microplate, combine the mitochondrial respiration buffer, substrates, and a known amount of isolated mitochondria (e.g., 25-50 µg protein).

    • Add the luciferase/luciferin reagent.

  • Initiation of ATP Synthesis:

    • Place the reaction vessel in the luminometer and start recording the luminescence signal (baseline).

    • To initiate ATP synthesis, inject a known concentration of ADP (e.g., 100-200 µM). The luminescence will increase as ATP is produced.

  • Inhibition with this compound:

    • In separate reactions, pre-incubate the mitochondria with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a few minutes before adding ADP.

    • Measure the rate of ATP synthesis (the slope of the luminescence curve) in the presence of this compound.

  • Data Analysis: Calculate the rate of ATP synthesis for each condition and determine the IC50 value of this compound for ATP synthesis inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a versatile and potent biochemical probe for the detailed investigation of mitochondrial bioenergetics. Its concentration-dependent dual mechanism of action provides a unique opportunity to selectively target and study both ATP synthesis and the integrity of the mitochondrial membrane potential. The protocols outlined in these application notes offer a starting point for researchers to employ this compound in their studies of mitochondrial function in health and disease, and in the screening and characterization of novel therapeutic agents targeting mitochondria. Careful optimization of the experimental conditions for specific cell types and mitochondrial preparations will ensure robust and reproducible results.

References

Application Notes and Protocols: Utilizing Leucinostatin A for Novel Drug Target Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucinostatin A is a potent, non-ribosomally synthesized peptide mycotoxin produced by fungi such as Purpureocillium lilacinum.[1][2] It exhibits a wide range of biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[3][4][5][6] The primary mechanism of action for this compound involves the disruption of mitochondrial function. Specifically, it acts as a high-affinity inhibitor of mitochondrial F1Fo-ATP synthase at low nanomolar concentrations and as an uncoupler of the mitochondrial membrane potential at higher concentrations.[7][8] This dual mechanism makes this compound a powerful tool for investigating cellular bioenergetics and for screening for novel drug targets within pathways related to mitochondrial function, energy metabolism, and cell death.

These application notes provide a framework for researchers to use this compound as a chemical probe to identify and validate novel drug targets, particularly in the context of cancer and infectious diseases.

Mechanism of Action

This compound's cytotoxicity is primarily driven by its interaction with mitochondria. At lower concentrations, it specifically inhibits the F1Fo-ATP synthase, which is crucial for cellular ATP production.[7][9] This inhibition leads to a decrease in cellular energy, which can trigger downstream signaling cascades, such as the inhibition of the mTORC1 signaling pathway, particularly in certain cancer subtypes like luminal androgen receptor (LAR) triple-negative breast cancer (TNBC).[6][10] At higher concentrations, this compound acts as an ionophore, dissipating the inner mitochondrial membrane potential, which further disrupts mitochondrial function and can induce the mitochondrial permeability transition pore (MPTP) opening, a key event in apoptosis.[7][8]

Additionally, in specific contexts such as prostate cancer, this compound has been shown to inhibit cancer cell growth by reducing the expression of insulin-like growth factor-I (IGF-I) in surrounding stromal cells, highlighting its potential to modulate the tumor microenvironment.[11][12]

cluster_mito Mitochondrial Effects LeucinostatinA This compound Mitochondrion Mitochondrion LeucinostatinA->Mitochondrion Enters IGFI IGF-I Expression ↓ (in Stromal Cells) LeucinostatinA->IGFI Modulates ATPSynthase F1Fo-ATP Synthase Mitochondrion->ATPSynthase Inhibits (Low Conc.) MembranePotential Membrane Potential (ΔΨm) ↓ (High Concentration) Mitochondrion->MembranePotential ATP_Prod ATP Production ↓ ATPSynthase->ATP_Prod mTORC1 mTORC1 Signaling ↓ ATP_Prod->mTORC1 Apoptosis Apoptosis Induction MembranePotential->Apoptosis CellGrowth Cell Growth / Proliferation ↓ mTORC1->CellGrowth CellGrowth->Apoptosis IGFI->CellGrowth

Caption: Mechanism of Action of this compound.

Data Presentation: Biological Activities

The following tables summarize the reported biological activities of this compound and its derivatives against various cell lines and pathogens. This data is crucial for designing screening experiments and selecting appropriate starting concentrations.

Table 1: Cytotoxicity of this compound Against Various Cell Lines

Cell LineCell TypeIC50 (nM)Reference
L1210Murine Leukemia~410 (0.5 µg/mL)[3][4][5]
DU-145Human Prostate CancerNot specified[6][11][12]
MDA-MB-453LAR TNBCNot specified[6]
SUM185PELAR TNBCNot specified[6]
Human Nucleated CellsMixed~47[13]

Note: Conversion from µg/mL to nM for L1210 cells assumes the molecular weight of this compound is approximately 1218.61 g/mol .[14]

Table 2: Antiprotozoal Activity of this compound and Derivatives

CompoundParasiteEC50 (nM)Reference
This compoundTrypanosoma brucei rhodesiense0.4[15]
This compoundPlasmodium falciparum1.8[15]
Leucinostatin B derivative (-H)Plasmodium falciparum1.5[13]
Leucinostatin B derivative (-CH3)Plasmodium falciparum0.2[13]
ZHAWOC_6027 (Derivative)Toxoplasma gondii2.0[16]

Experimental Protocols

The following protocols provide a starting point for using this compound in a drug target screening campaign.

start Start: Hypothesis Generation (e.g., Target mitochondrial pathways) primary_screen Protocol 1: Primary Screen (Cell Viability Assay) Treat library of cells with this compound start->primary_screen identify_hits Identify Resistant/Sensitized Hits (e.g., CRISPR knockout, shRNA library) primary_screen->identify_hits secondary_screen Protocol 2: Secondary Screen (Mitochondrial Function Assay, e.g., MPTP) Confirm mitochondrial phenotype of hits identify_hits->secondary_screen Hits confirm_phenotype Phenotype Confirmed? secondary_screen->confirm_phenotype target_validation Target Validation (e.g., Seahorse Assay, Western Blot for pathway proteins) confirm_phenotype->target_validation Yes no_phenotype Re-evaluate Hits / Refine Screen confirm_phenotype->no_phenotype No end End: Novel Drug Target Identified target_validation->end no_phenotype->primary_screen

Caption: Drug Target Screening Workflow using this compound.

Protocol 1: Primary Screening via Cell Viability Assay (MTT/CCK-8)

This protocol is designed to identify genetic modifications (e.g., knockouts, mutations) or small molecules that sensitize or confer resistance to this compound-induced cell death.

1. Materials

  • 96-well cell culture plates

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to mitochondrial inhibitors)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent[17][18]

  • DMSO or solubilization buffer (for MTT)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

2. Procedure

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span the known IC50 for the cell line, if available (e.g., 1 nM to 10 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle only" (DMSO) controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.[17]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[17]

  • Viability Measurement (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the crystals.[18]

    • Measure the absorbance at 570 nm.[19]

3. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value.

  • Hits in a genetic screen would be clones that show a significant shift in the IC50 value.

Protocol 2: Secondary Assay - Mitochondrial Permeability Transition Pore (MPTP) Opening

This assay confirms whether the hits from the primary screen affect the mitochondrial-specific action of this compound. It measures the opening of the MPTP, a key event in mitochondrial-mediated apoptosis.

1. Materials

  • Mitochondrial Permeability Transition Pore Assay Kit (contains Calcein AM, CoCl₂, Ionomycin)[20]

  • Cells from "hit" clones and control cells

  • Flow cytometer or fluorescence microscope

  • Assay buffer (provided with kit or PBS)

2. Reagent Preparation

  • Calcein AM Staining Solution: Dilute Calcein AM stock (typically 1000x in DMSO) 1:1000 in assay buffer.

  • Fluorescence Quenching Solution: Dilute CoCl₂ stock (typically 100x) 1:100 in assay buffer.

  • Positive Control (MPTP Opening): Prepare a solution containing Ionomycin at its recommended concentration in assay buffer.

3. Procedure (for Flow Cytometry)

  • Cell Preparation: Harvest ~1 x 10⁶ cells per sample (both control and hit clones). Wash twice with PBS.

  • Treatment: Resuspend cells and treat with a fixed concentration of this compound (e.g., 5x IC50) for a predetermined time (e.g., 6 hours) to induce MPTP opening. Include an untreated control.

  • Staining:

    • Centrifuge the treated cells and resuspend them in 1 mL of Calcein AM staining solution.

    • Incubate at 37°C for 15-30 minutes, protected from light.[20] This loads the entire cell, including mitochondria, with green fluorescent calcein.

    • Add the CoCl₂ quenching solution and incubate for another 10-15 minutes. CoCl₂ quenches the fluorescence in the cytoplasm but not in intact mitochondria.

  • Controls: Prepare four control tubes:

    • Tube 1: Unstained cells.

    • Tube 2: Cells with Calcein AM only (shows total cellular fluorescence).

    • Tube 3: Cells with Calcein AM and CoCl₂ (shows baseline mitochondrial fluorescence).

    • Tube 4: Cells with Calcein AM, CoCl₂, and Ionomycin (positive control for MPTP opening, shows quenched mitochondrial fluorescence).

  • Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser. A decrease in fluorescence in this compound-treated samples compared to the baseline (Tube 3) indicates MPTP opening.

4. Data Interpretation

  • Sensitized Hit: A hit clone that shows significantly more MPTP opening (lower fluorescence) than control cells at the same this compound concentration.

  • Resistant Hit: A hit clone that shows significantly less MPTP opening (higher fluorescence) than control cells. This suggests the modified gene is involved in the pathway leading to this compound-induced MPTP opening.

HealthyCell Healthy Cell (MPTP Closed) LeucinostatinA This compound Treatment HealthyCell->LeucinostatinA CalceinAM 1. Add Calcein AM (Stains Cytoplasm + Mitochondria) HealthyCell->CalceinAM StressedCell Stressed Cell (MPTP Opens) LeucinostatinA->StressedCell StressedCell->CalceinAM CoCl2 2. Add CoCl2 (Quenches Cytoplasmic Fluorescence) CalceinAM->CoCl2 MitoFluor Result: Intact Mitochondria (Green Fluorescence) CoCl2->MitoFluor QuenchedFluor Result: Quenched Mitochondria (Low Fluorescence) CoCl2->QuenchedFluor CoCl2 enters open MPTP

Caption: Logical Flow of the MPTP Assay.

References

Troubleshooting & Optimization

Optimizing Leucinostatin A concentration to minimize cytotoxicity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize Leucinostatin A concentration in assays while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a peptide antibiotic that exhibits cytotoxic effects primarily by targeting cellular membranes and mitochondria.[1][2] It can cause membrane damage and inhibit mitochondrial functions such as ATP synthesis.[3][4] Specifically, it has been shown to inhibit the coupling between electron transport and phosphorylation in mitochondria.[3] This disruption of essential cellular processes leads to cell death, which is a critical consideration when determining the optimal concentration for your experiments.

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. For example, its IC50 (the concentration that inhibits 50% of a biological function) against various cancer cell lines is often in the nanomolar range.[3][5] It is crucial to determine the optimal concentration for your specific cell model empirically.

Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A3: The optimal concentration is one that elicits the desired biological effect without causing significant, unintended cytotoxicity. This is determined by performing a dose-response experiment to measure both the efficacy (e.g., IC50 for a specific target) and the cytotoxicity (CC50) of this compound. The therapeutic window, or selectivity index (SI = CC50 / IC50), will help you identify the concentration range where the compound is effective with minimal toxicity to the host cells.[2][6][7]

Q4: What are the key differences between IC50 and CC50?

A4:

  • IC50 (50% Inhibitory Concentration): This is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. It is a measure of the substance's potency in inhibiting a particular process.

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a substance required to cause the death of 50% of viable cells.[6][7] It is a measure of the substance's general toxicity to cells.

Data Presentation: this compound Cytotoxicity

The following table summarizes the reported IC50 values for this compound in various cell lines to provide a general reference for its cytotoxic potential. Note that these values can vary based on experimental conditions.

Cell LineCell TypeIC50
HEK293 Human Embryonic Kidney89.6 nM[5]
K562 Human Myelogenous Leukemia47.3 nM[5]
Hela Human Cervical Cancer~40 nM[5]
MRC-5 Human Fetal Lung Fibroblast2 µM[3][5]
L 1210 Murine LeukemiaComplete inhibition at 0.5 µg/ml[1][2]
DU145 Human Prostate Cancer> 1 µg/mL[8]
L6 Rat Myoblast259 nM[9]
Triple-Negative Breast Cancer Cell Lines Human Breast Cancer10 - 100 nM[5]

Experimental Protocols

Protocol 1: Determining the IC50 and CC50 of this compound

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for a specific biological effect and the 50% cytotoxic concentration (CC50) using a standard cell viability assay like the MTT assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., logarithmic dilutions from 1 nM to 10 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in culture medium only.

      • Blank: Wells with medium but no cells.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the CC50 value.[1]

    • To determine the IC50, a separate assay measuring the specific biological effect of interest should be run in parallel using the same concentration range.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cytotoxicity at very low concentrations - The cell line is highly sensitive to this compound.- The initial stock concentration is incorrect.- Contamination of the compound or culture.- Perform a wider range of dilutions, including picomolar concentrations.- Verify the stock concentration and ensure proper storage.- Check for mycoplasma and other contaminants in the cell culture.
No discernible cytotoxic effect even at high concentrations - The cell line is resistant to this compound.- The compound has degraded or precipitated out of solution.- Insufficient incubation time.- Use a positive control known to be cytotoxic to the cell line to validate the assay.- Visually inspect the wells for precipitation. Prepare fresh dilutions and consider using a different solvent if solubility is an issue.- Extend the incubation time (e.g., to 72 hours).
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.
"Bell-shaped" dose-response curve - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Check the solubility of this compound in your culture medium.- Focus on the initial descending part of the curve for IC50/CC50 determination and consider if the higher concentrations are physiologically relevant.

Visualizations

Workflow_for_Optimizing_Concentration Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refinement cluster_2 Phase 3: Optimization A Broad Dose-Response (e.g., 1 pM to 10 µM) B Determine Approximate IC50 and CC50 A->B C Narrow Dose-Response (around estimated IC50/CC50) B->C Inform concentration range D Precise IC50 and CC50 Determination C->D E Select Concentrations Below CC50 D->E Define therapeutic window F Functional Assays E->F LeucinostatinA_Cytotoxicity_Pathway Proposed Cytotoxic Pathway of this compound LeucinostatinA This compound CellMembrane Cell Membrane LeucinostatinA->CellMembrane Mitochondrion Mitochondrion LeucinostatinA->Mitochondrion MembraneDamage Membrane Damage CellMembrane->MembraneDamage ETCinhibition Inhibition of Electron Transport Chain Mitochondrion->ETCinhibition Apoptosis Apoptosis MembraneDamage->Apoptosis ATPdepletion ATP Depletion ETCinhibition->ATPdepletion ATPdepletion->Apoptosis Troubleshooting_Logic Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed CheckConcentration Is the concentration in the expected range? Start->CheckConcentration CheckCells Are the cells healthy and free of contamination? CheckConcentration->CheckCells Yes Solution1 Re-evaluate concentration range (perform broader dilutions) CheckConcentration->Solution1 No CheckAssay Is the assay protocol optimized? CheckCells->CheckAssay Yes Solution2 Perform cell health checks (e.g., mycoplasma test) CheckCells->Solution2 No Solution3 Optimize assay parameters (e.g., cell density, incubation time) CheckAssay->Solution3 No

References

Addressing Leucinostatin A limited water solubility in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the limited water solubility of Leucinostatin A in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a peptide mycotoxin produced by the fungus Purpureocillium lilacinum. It exhibits a broad range of biological activities, including antimicrobial, antitumor, and antiparasitic effects. Its primary mechanism of action involves the disruption of mitochondrial function. However, this compound has limited water solubility, which presents a significant challenge for its use in aqueous experimental systems, such as cell culture media and buffers for in vivo studies. Proper solubilization is crucial to ensure accurate and reproducible experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2]

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in 100% DMSO, DMF, ethanol, or methanol. For example, to make a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of this compound. Gently vortex or sonicate until the compound is completely dissolved. Store the stock solution at -20°C for long-term stability.

Q4: What is the maximum concentration of DMSO that can be used in my cell culture experiment?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of less than 0.1% (v/v) is considered safe for most cell lines. However, some cell lines can tolerate up to 0.5% or even 1% DMSO for short-term assays. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.

Q5: I see precipitation when I add my this compound stock solution to the aqueous media. What should I do?

A5: Precipitation upon addition to aqueous media is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:

  • Increase the dilution factor: Prepare a more diluted working solution from your stock. This will lower the final concentration of this compound and may prevent it from crashing out of solution.

  • Use a solvent-tolerant formulation: For certain applications, a small percentage of a co-solvent like ethanol or the use of a carrier protein such as bovine serum albumin (BSA) in the final medium can help maintain solubility.

  • Vortex during dilution: When preparing your working solution, add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and uniform mixing.

  • Prepare fresh dilutions: Avoid storing highly diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh working solutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed 1. this compound has precipitated out of solution. 2. Inaccurate concentration of the working solution. 3. Degradation of this compound.1. Visually inspect the media for any precipitate. If present, refer to the FAQ on preventing precipitation. 2. Ensure accurate pipetting and serial dilutions. Re-prepare the working solution from the stock. 3. Ensure the stock solution has been stored properly at -20°C and protected from light. Prepare a fresh stock solution if necessary.
High background toxicity in control wells 1. The final concentration of the organic solvent (e.g., DMSO) is too high. 2. Contamination of the stock solution or media.1. Perform a vehicle control experiment with varying concentrations of the solvent to determine the non-toxic range for your cells. Ensure the final solvent concentration is below this threshold. 2. Use sterile techniques for all solution preparations. Filter-sterilize the stock solution if contamination is suspected.
Difficulty dissolving this compound powder 1. Insufficient solvent volume. 2. Inadequate mixing.1. Ensure you are using the correct volume of solvent for the desired stock concentration. 2. Gently vortex or sonicate the solution until all the powder is dissolved. Warming the solution slightly (to room temperature) may also help.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Solubility
Dimethyl Sulfoxide (DMSO)10 mg/mL[3]
Dimethylformamide (DMF)10 mg/mL[3]
Ethanol10 mg/mL[3]
Methanol10 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for a Cytotoxicity Assay

This protocol provides a detailed methodology for preparing this compound solutions for a typical in vitro cytotoxicity assay (e.g., MTT assay) in a 96-well plate format.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

Procedure:

  • Prepare a 10 mM Stock Solution:

    • The molecular weight of this compound is approximately 1218.6 g/mol .

    • To prepare a 10 mM stock solution, weigh out 1.22 mg of this compound and dissolve it in 100 µL of 100% DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare an Intermediate Dilution Series:

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations. For example, to make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • To achieve the final desired concentrations in the cell culture wells, perform a final dilution of the intermediate stock solutions into the cell culture medium.

    • For example, to achieve a final concentration of 10 µM in a well with a final volume of 200 µL, add 2 µL of a 1 mM intermediate stock solution to 198 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • Important: Always add the DMSO stock solution to the larger volume of aqueous medium while mixing to facilitate dissolution and prevent precipitation.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is crucial to differentiate the effects of the compound from the effects of the solvent.

Protocol 2: Representative Cytotoxicity (MTT) Assay

This protocol outlines the key steps for performing a cytotoxicity assay using this compound.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound (prepared as in Protocol 1). Include vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium and add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Mandatory Visualization

LeucinostatinA_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application Leucinostatin_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Leucinostatin_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Storage Store at -20°C Stock_Solution->Storage Intermediate_Dilution Intermediate Dilution (in 100% DMSO) Stock_Solution->Intermediate_Dilution Serial Dilution Working_Solution Final Working Solution (e.g., 10 µM in <0.1% DMSO) Intermediate_Dilution->Working_Solution Dilute Culture_Medium Cell Culture Medium Culture_Medium->Working_Solution Cell_Culture Treat Cell Culture Working_Solution->Cell_Culture

Caption: Workflow for preparing this compound solutions.

LeucinostatinA_Signaling_Pathway cluster_leucinostatin This compound Action cluster_stromal Prostate Stromal Cell cluster_cancer Prostate Cancer Cell Leucinostatin This compound IGF1_Expression IGF-I Gene Expression Leucinostatin->IGF1_Expression inhibits IGF1 IGF-I (Insulin-like Growth Factor I) IGF1_Expression->IGF1 synthesis IGF1R IGF-I Receptor IGF1->IGF1R activates PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK Pathway IGF1R->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: this compound inhibits IGF-I expression in stromal cells.

References

Identifying and mitigating off-target effects of Leucinostatin A in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin A. Our aim is to help you identify and mitigate potential off-target effects in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a peptide antibiotic that primarily acts as an ionophore, disrupting the ion balance across cellular membranes. It facilitates the transport of monovalent and divalent cations, which can lead to a cascade of downstream effects, including the uncoupling of mitochondrial oxidative phosphorylation and inhibition of ATP synthase.[1][2][3] This disruption of mitochondrial function is a key contributor to its cytotoxic and antineoplastic properties.[4][5][6]

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound stem from its potent ionophoric activity, which can lead to generalized membrane damage and cytotoxicity in non-target cells.[4][5] This can manifest as hemolysis (damage to red blood cells) and broad-spectrum toxicity against various cell types, not just the intended cancer or protozoan targets.[4][5] Its effects on mitochondrial function can also be considered a broad, and potentially off-target, effect if not directed at a specific pathology.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects requires careful experimental design. Key strategies include:

  • Using a panel of cell lines: Compare the effects of this compound on your target cells versus a selection of non-target or normal cell lines. A significant difference in potency can suggest a therapeutic window.

  • Employing counter-screens: For example, if you are studying its anticancer effects, a counter-screen for general cytotoxicity in healthy primary cells can help identify off-target toxicity.

  • Utilizing rescue experiments: If this compound's effect is hypothesized to be mediated by a specific pathway, attempt to rescue the phenotype by manipulating that pathway.

  • Leveraging structural analogs: If available, using a less active analog of this compound can help to attribute the observed effects to its specific chemical properties.

Troubleshooting Guide

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in multi-well plates is a common source of variability.

    • Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.

  • Possible Cause 2: Edge effects. Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results.

    • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: Compound precipitation. this compound is a hydrophobic peptide and may precipitate in aqueous media, especially at higher concentrations.

    • Solution: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into your final assay medium, ensure thorough mixing and visually inspect for any precipitation. It may be necessary to reduce the final DMSO concentration.

Problem 2: Unexpectedly high cytotoxicity in control (non-target) cells.

  • Possible Cause 1: Off-target mitochondrial toxicity. this compound's primary mechanism involves disrupting mitochondrial function, which can be toxic to all cell types that rely on oxidative phosphorylation.

    • Solution: Consider using cell lines that are less reliant on oxidative phosphorylation (e.g., some cancer cell lines that exhibit the Warburg effect) as controls if appropriate for your experimental question. Alternatively, you can try to mitigate mitochondrial stress by supplementing the culture medium with antioxidants or mitochondrial-supportive nutrients, though this may also affect your target cells.

  • Possible Cause 2: Ionophore activity causing general membrane disruption. The ionophoric nature of this compound can lead to broad cytotoxicity.

    • Solution: Titrate the concentration of this compound carefully to find a therapeutic window where effects on target cells are maximized and effects on control cells are minimized.

Problem 3: Difficulty interpreting apoptosis assay results.

  • Possible Cause 1: Confounding necrosis. At higher concentrations, the membrane-damaging effects of this compound can induce necrosis alongside or instead of apoptosis.

    • Solution: Use an apoptosis assay that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.

  • Possible Cause 2: Assay timing. Apoptosis is a dynamic process. The timing of your assay post-treatment is critical.

    • Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (nM)Reference
K562Human myelogenous leukemia47.3[7]
HEK293Human embryonic kidney89.6[7]
L6Rat myoblast259[8]
HeLaHuman cervical cancer~40[9]
MRC-5Human fetal lung fibroblast2000[9]
T. cruziProtozoan parasiteLow nM range[10]
P. falciparumProtozoan parasite0.05[4]

Table 2: In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MiceIntraperitoneal1.6 - 1.8[11][12]
MiceOral5.4 - 6.3[11][12]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Reading: Mix gently and incubate for an additional 4-18 hours at 37°C in a humidified incubator. Read the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time period.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Mitochondrial Membrane Potential (JC-1) Assay
  • Cell Treatment: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate. Treat with this compound at the desired concentrations. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Imaging/Reading: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_mitigation Phase 4: Mitigation & Further Investigation A Define On-Target Effect (e.g., Cancer Cell Death) B Select Target and Control Cell Lines (Cancer vs. Normal) A->B C Primary Screen: This compound Dose-Response on Target Cells B->C D Counter-Screen: This compound Dose-Response on Control Cells C->D E Calculate IC50 Values and Therapeutic Index D->E F Significant Therapeutic Index? E->F G On-Target Effect Observed F->G Yes H Potential Off-Target Cytotoxicity F->H No K Refine Experimental Conditions I Investigate Mechanism of Off-Target Effect (e.g., Mitochondrial Dysfunction) H->I J Implement Mitigation Strategies (e.g., Media Supplementation) I->J J->K

Caption: Experimental workflow for identifying and mitigating off-target effects.

IGF1_pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Mitochondria Mitochondrial Dysfunction (this compound) Mitochondria->PI3K Inhibits Mitochondria->AKT Inhibits

Caption: this compound's effect on the IGF-1 signaling pathway.

mTORC1_pathway Leucine Leucine RagGTPases Rag GTPases Leucine->RagGTPases mTORC1 mTORC1 RagGTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits Mitochondria Mitochondrial Dysfunction (this compound) AMPK AMPK Mitochondria->AMPK Activates AMPK->mTORC1 Inhibits

References

Best practices for handling and storing Leucinostatin A to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Leucinostatin A to maintain its stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: Lyophilized this compound should be stored at -20°C for long-term stability.[1] For short-term storage, refrigeration at 4°C is acceptable for a few weeks. Always keep the vial tightly sealed to protect it from moisture, which can significantly decrease its long-term stability.

Q2: What is the best solvent to dissolve this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] It has limited solubility in aqueous solutions.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its hydrophobic nature, it is recommended to first dissolve this compound in 100% DMSO or another suitable organic solvent to create a concentrated stock solution. This stock solution can then be diluted with your aqueous experimental buffer to the final working concentration immediately before use.

Q4: How long can I store this compound stock solutions?

A4: For maximum stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, prepare small aliquots of the concentrated stock solution in an organic solvent (e.g., DMSO) and store them at -20°C or -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation. The stability of this compound in aqueous solutions is expected to be low.

Q5: Is this compound sensitive to light or pH?

A5: While specific data on the light sensitivity of this compound is limited, it is good laboratory practice to protect all peptide solutions from light to prevent potential photodegradation. Regarding pH, peptides are generally most stable at a slightly acidic pH (around 5-6). Alkaline conditions (pH > 8) can accelerate the degradation of peptides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous buffer. This compound is a hydrophobic peptide and can precipitate out of solution when the concentration of the organic solvent is significantly lowered.- Increase the final concentration of the organic solvent (e.g., DMSO) in your working solution. However, be mindful of the solvent's tolerance by your experimental system (typically <0.5% DMSO for cell-based assays).- Prepare a more dilute stock solution in the organic solvent before further dilution in the aqueous buffer.- Vortex or sonicate the solution briefly after dilution to aid in solubilization.
Inconsistent or lower-than-expected bioactivity in experiments. - Degradation: The peptide may have degraded due to improper storage of the lyophilized powder or stock solution.- Aggregation: As a hydrophobic peptide, this compound can self-aggregate in solution, reducing the concentration of the active monomeric form.[2]- Non-specific binding: The hydrophobic nature of the peptide can cause it to adsorb to plastic surfaces of labware (e.g., pipette tips, tubes, plates).- Degradation: Ensure lyophilized powder is stored at -20°C and protected from moisture. Prepare fresh stock solutions for each experiment or use aliquots that have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.- Aggregation: Prepare solutions immediately before use. Consider using a buffered solution with a slightly acidic pH (5-6) to improve solubility and reduce aggregation.- Non-specific binding: Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the dilution buffer before handling the peptide solution can also help.
Unexpected cellular toxicity or off-target effects. The organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.Prepare a high-concentration stock solution of this compound in your chosen organic solvent to minimize the final volume of solvent added to your experimental setup. Always include a vehicle control (the same concentration of the organic solvent without the peptide) in your experiments to account for any solvent-induced effects.

Quantitative Data Summary

Storage Condition Form Recommended Temperature Expected Stability
Long-termLyophilized Powder-20°C or -80°CMonths to Years
Short-termLyophilized Powder4°CWeeks
Stock SolutionIn Organic Solvent (e.g., DMSO)-20°C or -80°C (in aliquots)Up to a few weeks
Working SolutionIn Aqueous Buffer4°C or on iceUse immediately; not recommended for storage

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of a suitable organic solvent (e.g., high-purity, anhydrous DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: If the entire stock solution will not be used immediately, dispense it into small, single-use aliquots in low-adhesion microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: If using a frozen aliquot of the stock solution, thaw it quickly at room temperature or in a 37°C water bath.

  • Dilution: Immediately before adding to your cells, dilute the stock solution to the final desired concentration using your pre-warmed cell culture medium or experimental buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to minimize precipitation.

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent in your assay is below the tolerance level of your cells (typically <0.5% for DMSO).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to an equivalent volume of your cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage_lyo Lyophilized this compound (-20°C) equilibrate Equilibrate to Room Temp storage_lyo->equilibrate dissolve Dissolve in 100% DMSO equilibrate->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot For future use dilute Dilute in Aqueous Buffer stock->dilute For immediate use thaw Thaw Aliquot aliquot->thaw thaw->dilute assay Add to Experimental Assay dilute->assay

Caption: Recommended workflow for handling this compound from storage to experimental use.

troubleshooting_logic Troubleshooting Inconsistent Bioactivity start Inconsistent Bioactivity Observed check_storage Check Storage Conditions (Lyophilized & Solution) start->check_storage check_prep Review Solution Preparation (Freshness, Dilution) start->check_prep check_handling Assess Experimental Handling (Pipetting, Labware) start->check_handling improper_storage Improper Storage (Degradation) check_storage->improper_storage Incorrect prep_issue Precipitation/Aggregation check_prep->prep_issue Issues found handling_issue Non-Specific Binding check_handling->handling_issue Issues found solution_storage Store at -20°C/-80°C Protect from moisture improper_storage->solution_storage solution_prep Prepare fresh Minimize aqueous exposure prep_issue->solution_prep solution_handling Use low-adhesion plasticware Pre-rinse tips handling_issue->solution_handling

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Challenges in Leucinostatin A Delivery for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of Leucinostatin A. The information is presented in a question-and-answer format to offer direct solutions to common experimental issues.

Troubleshooting Guides and FAQs

Formulation and Solubility

Question: My this compound won't dissolve for in vivo administration. What solvents or formulations can I use?

Answer: this compound is a hydrophobic nonapeptide with limited aqueous solubility, making direct injection challenging. Here are several strategies to overcome this:

  • Co-solvents: For preclinical studies, a common approach is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be further diluted in a biocompatible vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity in animal models.

  • Liposomal Formulations: Encapsulating this compound within liposomes can significantly improve its solubility and reduce its systemic toxicity. Studies have shown that liposomal delivery can decrease the toxicity of this compound by up to 15-fold.[1][2]

  • Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), is another effective strategy. This method has been reported to increase the LD50 (the dose lethal to 50% of a test population) by more than 18-fold, indicating a substantial reduction in acute toxicity.

Question: I'm observing precipitation of this compound after diluting my stock solution in an aqueous buffer. How can I prevent this?

Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Optimize Co-solvent/Aqueous Ratio: The ratio of the organic co-solvent to the aqueous buffer is critical. You may need to empirically determine the highest tolerable concentration of the organic solvent for your specific animal model while maintaining the solubility of this compound.

  • Use of Surfactants: The inclusion of a low concentration of a biocompatible surfactant, such as Tween 80 or Cremophor EL, in the final formulation can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: After dilution, brief sonication of the formulation can help to create a more uniform dispersion and prevent immediate precipitation. However, be cautious with this method as it can potentially degrade the compound or alter the formulation's properties.

Stability and Degradation

Question: How stable is this compound in solution, and what are the optimal storage conditions?

Answer: As a peptide, this compound is susceptible to degradation. Here are some general stability considerations:

  • Storage of Stock Solutions: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Stability in Aqueous Formulations: The stability of this compound in aqueous formulations is expected to be limited. It is highly recommended to prepare these formulations fresh before each experiment.

  • pH Sensitivity: The stability of peptides can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain the pH of the formulation within a physiological range (pH 7.0-7.4) unless experimental conditions require otherwise.

Question: I'm concerned about enzymatic degradation of this compound in vivo. What can I do to mitigate this?

Answer: Enzymatic degradation is a significant challenge for peptide-based therapeutics. Here are some strategies:

  • Encapsulation: Formulating this compound in liposomes or nanoparticles physically protects it from enzymatic degradation in the bloodstream, thereby prolonging its circulation time and bioavailability.

  • Chemical Modification: While not a simple solution for a commercially sourced compound, for drug development purposes, chemical modifications such as PEGylation (attaching polyethylene glycol chains) or amino acid substitutions can be explored to enhance enzymatic stability.

In Vivo Administration and Toxicity

Question: What are the reported toxic effects of this compound in mice, and how can I monitor for them?

Answer: this compound exhibits significant toxicity. The reported intraperitoneal LD50 in mice is approximately 1.8 mg/kg, and the oral LD50 is between 5.4 and 6.3 mg/kg.[3] Encapsulation in liposomes or nanoparticles has been shown to significantly reduce this toxicity.[1][2]

Clinical signs of toxicity to monitor in mice may include:

  • Weight loss

  • Reduced activity or lethargy

  • Ruffled fur

  • Labored breathing

  • Changes in posture

It is crucial to conduct pilot dose-finding studies to determine the maximum tolerated dose (MTD) of your specific this compound formulation in your animal model.

Question: I'm seeing signs of toxicity in my animal model even at low doses. What could be the cause?

Answer: Several factors could contribute to unexpected toxicity:

  • Vehicle Toxicity: The vehicle used to dissolve this compound, especially if it contains a high concentration of organic solvents like DMSO, can cause toxicity. Always include a vehicle-only control group in your experiments.

  • Rapid Release from Formulation: If your delivery system releases the drug too quickly, it can lead to a high initial concentration in the bloodstream, causing acute toxicity. Characterizing the in vitro release kinetics of your formulation is an important quality control step.

  • Route of Administration: The route of administration can significantly impact the toxicity profile. Intravenous administration often leads to higher peak plasma concentrations compared to intraperitoneal or subcutaneous routes.

Quantitative Data Summary

Table 1: Solubility and Toxicity of this compound

ParameterValueReference
Solubility
WaterLimitedGeneral knowledge
Ethanol, Methanol, DMF, DMSOSolubleGeneral knowledge
Toxicity (Mice)
LD50 (Intraperitoneal, free)1.8 mg/kg[3]
LD50 (Oral, free)5.4 - 6.3 mg/kg[3]
LD50 (Intraperitoneal, liposomal)> 27 mg/kg (15-fold increase)[1][2]
LD50 (Intraperitoneal, PLGA NP)> 32.4 mg/kg (18-fold increase)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from the spontaneous emulsification solvent diffusion method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic) acid (PLGA)

  • Acetone

  • Ethanol

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Purified water

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in a mixture of acetone and ethanol (e.g., 1:1 v/v).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvents into the aqueous phase leads to the formation of an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours or overnight to allow for the complete evaporation of the organic solvents. This results in the formation of solid PLGA nanoparticles encapsulating this compound.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with purified water to remove any residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing to prevent aggregation.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Acute Toxicity Assessment

This protocol provides a general framework for assessing the acute toxicity of a this compound formulation in mice.

Materials:

  • This compound formulation

  • Vehicle control

  • Healthy mice (specify strain, age, and sex)

  • Sterile syringes and needles

Methodology:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare serial dilutions of the this compound formulation and the vehicle control.

  • Grouping: Randomly assign mice to different dose groups, including a vehicle control group (n=3-5 mice per group is typical for a pilot study).

  • Administration: Administer a single dose of the formulation or vehicle via the desired route (e.g., intraperitoneal injection).

  • Monitoring: Observe the mice for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) and then daily for 14 days. Record body weight daily.

  • Endpoint: At the end of the observation period, euthanize the mice. Collect blood for hematology and serum biochemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to determine the LD50 (if applicable) and identify any dose-dependent toxic effects.

Mandatory Visualizations

Leucinostatin_A_Delivery_Workflow cluster_formulation Formulation Strategy cluster_characterization Quality Control cluster_invivo In Vivo Experiment Solubilization Initial Solubilization (e.g., DMSO, Ethanol) Encapsulation Encapsulation (Liposomes or Nanoparticles) Solubilization->Encapsulation Hydrophobic Nature Vehicle Final Vehicle Preparation (e.g., Saline, PBS) Encapsulation->Vehicle Size Size & PDI Analysis Encapsulation->Size Zeta Zeta Potential Encapsulation->Zeta EE Encapsulation Efficiency Encapsulation->EE Release In Vitro Release Profile Encapsulation->Release Dosing Dose Preparation & Administration Vehicle->Dosing Monitoring Toxicity & Efficacy Monitoring Dosing->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: Experimental workflow for this compound in vivo research.

Leucinostatin_A_Signaling cluster_mitochondria Mitochondrial Respiration cluster_mTOR mTORC1 Signaling cluster_IGF IGF-I Signaling Leucinostatin_A This compound ATP_Synthase Mitochondrial ATP Synthase Leucinostatin_A->ATP_Synthase Inhibits OxPhos Oxidative Phosphorylation Leucinostatin_A->OxPhos Uncouples mTORC1 mTORC1 Leucinostatin_A->mTORC1 Inhibits IGF1 IGF-I Expression Leucinostatin_A->IGF1 Reduces Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibition Cell_Growth Tumor Cell Growth IGF1->Cell_Growth Stimulation

Caption: Key signaling pathways affected by this compound.

Troubleshooting_Logic Start In Vivo Experiment Issue Toxicity High Toxicity? Start->Toxicity Precipitation Precipitation? Start->Precipitation NoEffect Lack of Efficacy? Start->NoEffect Vehicle Check Vehicle Toxicity Toxicity->Vehicle Yes Dose Reduce Dose Toxicity->Dose Yes ReleaseRate Check Release Rate Toxicity->ReleaseRate Yes Solvent Optimize Co-solvent Ratio Precipitation->Solvent Yes Formulation Use Liposomes/ Nanoparticles Precipitation->Formulation Yes NoEffect->Formulation Yes Degradation Assess Stability/ Degradation NoEffect->Degradation Yes

Caption: Troubleshooting logic for this compound delivery issues.

References

Validation & Comparative

Leucinostatin A structure-activity relationship (SAR) studies and key residues

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Leucinostatin A Structure-Activity Relationships and Key Residues for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of this compound and its synthetic derivatives, focusing on their structure-activity relationships (SAR) and the key molecular residues that govern their biological effects. The information is compiled from recent studies and is intended for researchers, scientists, and professionals involved in drug development.

Structure-Activity Relationship (SAR) Studies

This compound, a nonapeptide natural product, has garnered significant interest for its potent antiprotozoal and anticancer activities.[1] However, its high toxicity has hindered its therapeutic development.[2] Extensive SAR studies have been conducted to identify analogs with improved therapeutic indices. These studies have revealed that the biological activity of this compound is intricately linked to its specific amino acid sequence, N-terminal acyl chain, and C-terminal amine group.

The primary mechanism of action for leucinostatins involves the destabilization of the inner mitochondrial membrane.[1][3][4][5] More specifically, this compound has been shown to inhibit the mitochondrial ATP synthase.[6] This dual mechanism contributes to its potent but toxic biological profile.[2]

Key Residues and Moieties for Biological Activity:
  • N-Terminal Acyl Group: The acyl group at the N-terminus is essential for biological activity. Replacing the native unsaturated acyl chain with a simple acetyl group leads to a dramatic 1000-fold decrease in affinity.[1][5]

  • Amino Acid Residues: Alanine scanning studies have pinpointed several amino acids as critical for the activity of this compound.[1][5]

    • Aib-2: Replacement of the 2-aminoisobutyric acid at position 2 is generally tolerated without a significant loss of activity.[1][5]

    • Aib-3, Leu-5, and AHMOD-8: In contrast, substituting the amino acids at positions 3 (Aib), 5 (Leu), and 8 ((2S)‐amino‐(6R)‐hydroxy‐(4S)‐methyl‐8‐oxodecanoic acid or AHMOD) with alanine results in a tenfold reduction in activity.[1][5]

    • Hydroxyleucine at Position 7: The hydroxyleucine residue at position 7 has been identified as a key determinant of systemic toxicity. Its presence is directly linked to the specific inhibition of ATP synthase.[6] Replacing this residue with a simple leucine, as in the synthetic derivative lefleuganan (ZHAWOC6027), significantly reduces cytotoxicity while maintaining potent antiprotozoal activity.[1][6]

  • C-Terminal Amine: The C-terminal amine is crucial for activity. Leucinostatin Y, which possesses a carboxylic acid instead of a terminal amine, exhibits significantly lower activity against bacteria, fungi, and cancer cells compared to this compound.[1][7]

  • α-Helical Conformation: The α-helical structure of the peptide is vital for its biological function. N-methylation of the leucine amide bond disrupts helix formation, leading to a massive decrease in anti-parasitic activity.[1][5]

Comparative Biological Activity of this compound and its Derivatives

The following table summarizes the in vitro activity of this compound and some of its key synthetic derivatives against the protozoan parasite Trypanosoma brucei rhodesiense and their cytotoxicity against mammalian L6 cells.

CompoundModification(s) from this compoundT. b. rhodesiense IC50 (nM)L6 Cytotoxicity IC50 (nM)Selectivity Index (SI)Reference(s)
This compound -0.252591036[1]
ZHAWOC6025 (Compound 2) Replacement of the Michael acceptor with 4-fluorobenzoic acid and other simplifications.0.512002400[1]
Lefleuganan (ZHAWOC6027/Compound 4) Replacement of hydroxyleucine at position 7 with leucine and other simplifications.0.415633908[1][6]

Experimental Protocols

Synthesis of Leucinostatin Derivatives:

A common method for synthesizing this compound derivatives is microwave-assisted solid-phase peptide synthesis (SPPS) .[1][5] This technique allows for the efficient and controlled assembly of the peptide chain on a solid support. The synthesis is typically followed by a final solution-phase amide coupling to introduce the N-terminal acyl chain.

In Vitro Antiprotozoal and Cytotoxicity Assays:

The antiprotozoal activity of the compounds is often assessed against Trypanosoma brucei rhodesiense. The cytotoxicity is typically evaluated using a mammalian cell line, such as rat myoblast L6 cells. The half-maximal inhibitory concentrations (IC50) are determined from dose-response curves.[1]

Mechanism of Action Studies (Liposome-based Assays):

To investigate the interaction with mitochondrial membranes and enzymes, a liposome-based assay with purified enzymes can be employed.[6] This in vitro system allows for the direct measurement of ATP synthesis by reconstituted ATP synthase in the presence of the test compounds. The assay can differentiate between direct inhibition of the enzyme and uncoupling of the membrane potential.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features of this compound and the impact of modifications on its biological activity.

SAR_Workflow cluster_LeucinostatinA This compound Core Structure cluster_Modifications Structural Modifications & Activity Impact cluster_N_Terminus_Mod N-Terminus cluster_Backbone_Mod Peptide Backbone cluster_C_Terminus_Mod C-Terminus N_Terminus N-Terminal Acyl Chain Peptide_Backbone Peptide Backbone (α-helical conformation) N_Mod Replacement with Acetyl C_Terminus C-Terminal Amine Backbone_Mod1 Ala Scan: Aib-3, Leu-5, AHMOD-8 Backbone_Mod2 Replacement of HyLeu-7 with Leu Backbone_Mod3 N-methylation of Leu Amide C_Mod Replacement with Carboxylic Acid N_Result 1000x Decrease in Activity N_Mod->N_Result Backbone_Result1 10x Decrease in Activity Backbone_Mod1->Backbone_Result1 Backbone_Result2 Reduced Cytotoxicity, Maintained Activity Backbone_Mod2->Backbone_Result2 Backbone_Result3 Loss of Helicity & Activity Backbone_Mod3->Backbone_Result3 C_Result Greatly Reduced Activity C_Mod->C_Result

Caption: Key SAR findings for this compound.

Signaling_Pathway Leucinostatin_A This compound Mitochondrial_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Mitochondrial_Membrane Interacts with ATP_Synthase ATP Synthase Leucinostatin_A->ATP_Synthase Binds to Membrane_Destabilization Membrane Destabilization Mitochondrial_Membrane->Membrane_Destabilization ATP_Synthase_Inhibition ATP Synthase Inhibition ATP_Synthase->ATP_Synthase_Inhibition Cell_Death Cell Death Membrane_Destabilization->Cell_Death ATP_Synthase_Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

References

Validating Leucinostatin A's Mechanism of Action: A Comparative Guide with the Positive Control CCCP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leucinostatin A and the classical mitochondrial uncoupler, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). It is designed to assist researchers in designing experiments to validate the mechanism of action of this compound by using CCCP as a reliable positive control for mitochondrial dysfunction. This document outlines the distinct and overlapping mechanisms of these compounds, provides detailed experimental protocols, and presents expected quantitative outcomes.

Introduction: Understanding the Mechanisms

This compound is a peptide antibiotic with a dual mechanism of action on mitochondria. At lower concentrations (in the nanomolar range), it primarily acts as an inhibitor of the F₀ part of ATP synthase, the enzyme responsible for the final step of ATP production.[1][2] This inhibition blocks the flow of protons through the synthase, hindering ATP generation. At higher concentrations, this compound also functions as a protonophore, directly transporting protons across the inner mitochondrial membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm) – a process known as uncoupling.[1] Additionally, some studies suggest that this compound can cause broader membrane damage through interactions with membrane phospholipids.[3][4]

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a well-characterized and potent protonophore that acts as a classical mitochondrial uncoupler.[2] Its primary function is to shuttle protons across the inner mitochondrial membrane, effectively dissipating the proton gradient that is essential for ATP synthesis.[2] This leads to a rapid decrease in mitochondrial membrane potential, a halt in ATP production, and an increase in oxygen consumption as the electron transport chain attempts to compensate. Due to its well-defined mechanism, CCCP serves as an excellent positive control for studies investigating mitochondrial depolarization and uncoupling.[5]

Comparative Data Summary

The following table summarizes the expected quantitative effects of this compound and CCCP on key cellular parameters. It is important to note that the exact values can vary depending on the cell type, experimental conditions, and duration of exposure.

ParameterThis compoundCCCP (Positive Control)Rationale for Comparison
Mitochondrial Membrane Potential (ΔΨm) Biphasic effect: Potential increase at low concentrations due to ATP synthase inhibition, followed by a significant decrease at higher uncoupling concentrations.Dose-dependent decrease. A significant drop is expected.To differentiate between ATP synthase inhibition and direct uncoupling.
Cellular ATP Levels Significant, dose-dependent decrease.[3]Rapid and profound dose-dependent decrease.[3][6]To confirm the disruption of oxidative phosphorylation.
Oxygen Consumption Rate (OCR) Initial decrease at low concentrations (inhibition of state 3 respiration), followed by an increase at higher uncoupling concentrations.[1]Sharp and significant increase as the electron transport chain works maximally to restore the proton gradient.To distinguish between inhibition of the respiratory chain and uncoupling.
Cell Viability (e.g., IC50) Potent cytotoxicity, with IC50 values in the nanomolar to low micromolar range depending on the cell line.[1]Cytotoxic at micromolar concentrations, often used for shorter-term experiments to induce mitochondrial dysfunction without immediate cell death.[7][8]To assess the overall cellular toxicity resulting from mitochondrial dysfunction.
Effective Concentration Range ATP synthase inhibition: ~80 nM (Ki). Uncoupling: >240 nM.[1]1-50 µM for significant uncoupling and downstream effects.[5][7][8]To establish appropriate dose-response curves for validation experiments.

Experimental Protocols

Cell Culture and Treatment

For robust assessment of mitochondrial toxicants, it is recommended to culture cells in media containing galactose instead of glucose. This forces the cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial perturbations.

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a cell line relevant to your research) in 96-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Exchange: Prior to treatment, replace the glucose-containing medium with a medium where glucose is replaced by 10 mM galactose. Allow cells to acclimate for at least 4 hours.

  • Compound Preparation: Prepare stock solutions of this compound (in DMSO or ethanol) and CCCP (in DMSO).

  • Treatment: Add serial dilutions of this compound and CCCP to the cells. Include a vehicle-only control (e.g., 0.1% DMSO). For CCCP, a typical concentration range for inducing significant mitochondrial depolarization is 5-50 µM for 30 minutes to a few hours. For this compound, a broader range should be tested to observe its dual mechanism (e.g., 10 nM - 10 µM).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is a ratiometric dye commonly used to assess ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Reagent Preparation: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium.

  • Staining: After compound treatment, remove the media and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/535 nm and the red fluorescence at ~540/590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels

ATP levels can be quantified using a luciferase-based assay, where the light produced is proportional to the ATP concentration.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Lysis and Luminescence Reaction: After compound treatment, add the ATP detection reagent to each well, which lyses the cells and initiates the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated cells to the vehicle-treated control cells to determine the percentage of ATP depletion.

Measurement of Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • MTT Addition: After the desired treatment period (e.g., 24-48 hours), add the MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Mechanisms and Workflow

Signaling Pathways

cluster_LeucinostatinA This compound cluster_CCCP CCCP cluster_Downstream Downstream Effects This compound This compound ATP Synthase (F0) ATP Synthase (F0) This compound->ATP Synthase (F0) Inhibits (Low Conc.) Inner Mitochondrial Membrane Inner Mitochondrial Membrane This compound->Inner Mitochondrial Membrane Acts as Protonophore (High Conc.) Proton Channel Block Proton Channel Block ATP Synthase (F0)->Proton Channel Block Decreased ATP Production Decreased ATP Production Proton Channel Block->Decreased ATP Production Proton Channel Block->Decreased ATP Production Decreased OCR (Inhibition) Decreased OCR (Inhibition) Proton Channel Block->Decreased OCR (Inhibition) Proton Leak Proton Leak Inner Mitochondrial Membrane->Proton Leak Dissipation of ΔΨm Dissipation of ΔΨm Proton Leak->Dissipation of ΔΨm Proton Leak->Dissipation of ΔΨm CCCP CCCP IMM_CCCP Inner Mitochondrial Membrane CCCP->IMM_CCCP Embeds in Proton_Shuttle Proton Shuttle IMM_CCCP->Proton_Shuttle Proton_Shuttle->Dissipation of ΔΨm Proton_Shuttle->Dissipation of ΔΨm Dissipation of ΔΨm->Decreased ATP Production Increased OCR (Uncoupling) Increased OCR (Uncoupling) Dissipation of ΔΨm->Increased OCR (Uncoupling) Cell Death Cell Death Decreased ATP Production->Cell Death

Caption: Comparative signaling pathways of this compound and CCCP.

Experimental Workflow

Start Start Cell_Culture Culture Cells in Galactose Medium Start->Cell_Culture Treatment Treat with this compound, CCCP, and Vehicle Control Cell_Culture->Treatment Assays Perform Parallel Assays Treatment->Assays MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Assays->MMP_Assay ATP_Assay Cellular ATP Level Assay Assays->ATP_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Assays->Viability_Assay Data_Analysis Data Analysis and Comparison MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound's mechanism.

References

Cross-Validation of Leucinostatin A Findings: A Comparative Guide to Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings on Leucinostatin A, a potent peptide antibiotic with significant antitumor and antimicrobial properties. By cross-validating data from diverse experimental assays, we aim to offer a clearer understanding of its mechanism of action and support ongoing research and development efforts.

Unveiling the Multifaceted Mechanism of this compound

This compound exerts its biological effects through a multi-pronged approach, primarily targeting cellular membranes and mitochondrial function. Key mechanisms of action include:

  • Membrane Disruption: this compound directly interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual lysis. This effect has been observed in both mammalian cells and artificial membrane systems.

  • Inhibition of Protein Synthesis: The antibiotic has been shown to markedly inhibit protein synthesis in intact cells.[1][2][3] However, it does not directly inhibit the translational machinery in cell-free systems, suggesting that this effect is a downstream consequence of its membrane-damaging activity.[1][2][3]

  • Mitochondrial Targeting: A primary target of this compound is the mitochondrial ATP synthase.[4] By inhibiting this crucial enzyme, it disrupts cellular energy production. At higher concentrations, it also acts as an uncoupler of oxidative phosphorylation.[4]

Comparative Analysis of Experimental Findings

The following tables summarize the quantitative data from various experimental assays used to characterize the activity of this compound.

Table 1: Cytotoxicity and Antiproliferative Activity
Cell Line/OrganismAssay TypeEndpointConcentration/IC₅₀Reference
L1210 (Murine Leukemia)Cell Growth InhibitionComplete Inhibition0.5 µg/mL[1][3][5]
DU-145 (Human Prostate Cancer) with PrSCCo-culture Growth InhibitionSignificant SuppressionNot specified[5][6]
Plasmodium falciparumAsexual Stage InhibitionEC₅₀0.05 nM[7]
Trypanosoma cruziIntracellular Amastigote InhibitionEC₅₀Low nanomolar range[8][9]
L6 (Rat Myoblasts)CytotoxicityIC₅₀259 nM[4]
Table 2: Mitochondrial Function Inhibition
SystemAssay TypeEndpointKᵢ/ConcentrationReference
Bovine ATP SynthaseATP Synthesis InhibitionKᵢ~80 nM[4]
Yeast ATP SynthaseATP Synthesis InhibitionKᵢ~30 nM[4]
E. coli ATP SynthaseATP Synthesis InhibitionKᵢ~1.1 µM[4]
Human Fibroblasts & T. bruceiOxygen ConsumptionInhibition of ATP synthesis50 nM[4]
Human Fibroblasts & T. bruceiOxygen ConsumptionUncoupling>200 nM[4]

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with specific signaling pathways in cancer cells, further contributing to its anti-tumor effects.

IGF1_Signaling Leucinostatin_A This compound PrSC Prostate Stromal Cells Leucinostatin_A->PrSC inhibits IGF1 IGF-I (Insulin-like Growth Factor I) PrSC->IGF1 secretes DU145 DU-145 (Prostate Cancer Cells) IGF1->DU145 stimulates Proliferation Cell Proliferation DU145->Proliferation

This compound inhibits prostate cancer cell proliferation by reducing IGF-I expression in stromal cells.

mTORC1_Signaling Leucinostatin_B Leucinostatin B ATP_Synthase ATP Synthase Leucinostatin_B->ATP_Synthase inhibits Mitochondrial_Respiration Mitochondrial Respiration ATP_Synthase->Mitochondrial_Respiration drives mTORC1 mTORC1 Signaling Mitochondrial_Respiration->mTORC1 regulates Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

Leucinostatin B inhibits mTORC1 signaling through the inhibition of mitochondrial respiration.

Detailed Experimental Protocols

To facilitate the reproducibility and cross-validation of these findings, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hemolysis Assay

This assay assesses the membrane-damaging effect of this compound on red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Wash the RBCs with PBS by centrifugation and resuspend them to a final concentration of 2% (v/v) in PBS.

  • Prepare different concentrations of this compound in PBS.

  • In microcentrifuge tubes, mix the RBC suspension with the this compound solutions. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).

  • Incubate the tubes at 37°C for a specified time (e.g., 1 hour).

  • Centrifuge the tubes to pellet the intact RBCs.

  • Transfer the supernatant to a new plate or cuvette.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Liposome Permeability Assay

This assay uses artificial lipid vesicles (liposomes) to model the effect of this compound on membrane permeability.

Materials:

  • Lipids (e.g., phosphatidylcholine, cholesterol)

  • Fluorescent dye (e.g., carboxyfluorescein)

  • Size-exclusion chromatography column

  • This compound stock solution

  • Fluorometer

Procedure:

  • Prepare liposomes by hydrating a thin lipid film with a solution containing a self-quenching concentration of a fluorescent dye.

  • Extrude the liposome suspension through polycarbonate membranes to obtain unilamellar vesicles of a defined size.

  • Remove the unencapsulated dye using a size-exclusion chromatography column.

  • Add different concentrations of this compound to the liposome suspension.

  • Monitor the increase in fluorescence over time using a fluorometer. The leakage of the dye from the liposomes results in de-quenching and an increase in fluorescence.

  • Calculate the percentage of dye release relative to a control where liposomes are completely lysed with a detergent.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on protein synthesis using a cell-free system.

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate)

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Set up the in vitro translation reaction by combining the cell-free lysate, mRNA template, and amino acid mixture.

  • Add different concentrations of this compound to the reaction mixtures. Include a no-template control and a vehicle control.

  • Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C).

  • Stop the reaction by adding TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on a filter paper and wash to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the percentage of inhibition of protein synthesis relative to the vehicle control.

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by isolated mitochondria or intact cells to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer

  • Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound stock solution

  • High-resolution respirometer (e.g., Oroboros Oxygraph) or a plate-based oxygen consumption analyzer

Procedure:

  • Prepare a suspension of isolated mitochondria or cells in respiration buffer.

  • Add the suspension to the chamber of the respirometer.

  • Sequentially add substrates to initiate basal respiration (State 2).

  • Add ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • After establishing a stable State 3 respiration rate, inject this compound at various concentrations and monitor the change in oxygen consumption rate.

  • Inhibitors of different respiratory chain complexes can be used to further dissect the specific site of action.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Workflow for a typical cytotoxicity (MTT) assay.

Conclusion

The collective evidence from a range of experimental assays strongly indicates that this compound is a potent bioactive peptide with a complex mechanism of action. Its ability to disrupt cellular membranes, inhibit protein synthesis as a secondary effect, and potently target mitochondrial ATP synthase underscores its potential as an antimicrobial and anticancer agent. The cross-validation of findings from assays measuring cytotoxicity, membrane integrity, and mitochondrial function provides a robust foundation for its further development. The detailed protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting future studies on this compound and its analogs.

References

A Comparative Analysis of the Bioactivities of Leucinostatin A and Leucinostatin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities, mechanisms of action, and experimental evaluation of Leucinostatin A and Leucinostatin B.

Leucinostatins are a class of potent peptide antibiotics produced by various fungi, notably Paecilomyces lilacinus. Among the various identified analogs, this compound and Leucinostatin B are two of the most prominent and closely related components. Both exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiprotozoal, and anticancer effects. Their primary mechanism of action involves the disruption of mitochondrial function through the inhibition of ATP synthase and the induction of membrane permeability. This guide provides a detailed comparative analysis of their bioactivities, supported by quantitative data and experimental protocols.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the reported quantitative data for the bioactivities of this compound and Leucinostatin B, providing a basis for their comparative assessment.

BioactivityOrganism/Cell LineThis compound IC₅₀/EC₅₀/MICLeucinostatin B IC₅₀/EC₅₀/MICReference(s)
Antiprotozoal Activity Trypanosoma brucei2.8 nM (IC₅₀)Not explicitly stated[1]
Plasmodium falciparum0.4-0.9 nM (IC₅₀)Not explicitly stated[1]
Asexual P. falciparum0.05 nM (EC₅₀)Not explicitly stated[2]
P. falciparum (in vivo)0.16 nM (EC₅₀)Not explicitly stated[2]
Anticancer Activity L6 rat myoblast cells259 nM (IC₅₀)Not explicitly stated[3]
Antimicrobial Activity Gram-positive bacteria2.5-100 µM (EC₅₀)Not explicitly stated[1][2]
Antifungal Activity Various fungal strains10-25 µM (MIC)Not explicitly stated[1][2]
Toxicity DataThis compound LD₅₀Leucinostatin B LD₅₀Reference(s)
Acute Toxicity in Mice
Intraperitoneal (ip)1.8 mg/kg1.8 mg/kg[1][4]
Oral5.4 mg/kg6.3 mg/kg[1]

Mechanism of Action: A Dual Assault on Cellular Integrity

The primary mechanism of action for both this compound and B is the targeting of mitochondria, leading to a cascade of events that culminate in cell death. This can be broadly categorized into two main effects:

  • Inhibition of Mitochondrial ATP Synthase: Leucinostatins are potent inhibitors of F₀F₁-ATP synthase. By binding to this crucial enzyme complex, they disrupt the process of oxidative phosphorylation, leading to a rapid depletion of cellular ATP. This energy crisis cripples essential cellular processes.

  • Ionophoric Activity and Membrane Disruption: Leucinostatins can act as ionophores, forming pores in cellular and mitochondrial membranes. This disrupts the electrochemical gradients across these membranes, leading to uncontrolled ion flux, mitochondrial swelling, and the release of pro-apoptotic factors.

The following diagram illustrates the proposed signaling pathway for Leucinostatin-induced cytotoxicity.

Leucinostatin_Pathway Leucinostatin This compound/B Membrane Cell & Mitochondrial Membranes Leucinostatin->Membrane interacts with ATPSynthase Mitochondrial ATP Synthase Leucinostatin->ATPSynthase inhibits Pore Pore Formation Membrane->Pore ATP ATP Depletion ATPSynthase->ATP Ion Ion Gradient Disruption Pore->Ion ROS Increased ROS Production Ion->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway of this compound and B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound and B.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or B (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of this compound or B in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Measurement of Mitochondrial Respiration

This experiment assesses the effect of Leucinostatins on mitochondrial oxygen consumption.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) by differential centrifugation.

  • Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a suitable respiration buffer.

  • Substrate Addition: Add mitochondrial substrates (e.g., pyruvate, malate, succinate) to initiate baseline respiration (State 2).

  • ADP Addition: Add ADP to stimulate ATP synthesis and measure State 3 respiration.

  • Leucinostatin Titration: Add increasing concentrations of this compound or B to the chamber and monitor the inhibition of oxygen consumption.

  • Uncoupler Addition: Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.

  • Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 2) and the extent of inhibition by the Leucinostatins.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the described experimental protocols.

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of This compound/B A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

MIC_Workflow A Prepare Serial Dilutions of This compound/B in Broth B Inoculate with Microbial Suspension A->B C Incubate for 18-24h B->C D Visually Inspect for Growth C->D E Determine MIC D->E

Caption: General workflow for MIC determination by broth microdilution.

References

A Comparative Guide to Peptide Antibiotics: Leucinostatin A vs. Alamethicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent peptide antibiotics: Leucinostatin A and Alamethicin. By presenting key performance data, outlining experimental methodologies, and visualizing their distinct mechanisms of action, this document aims to be a valuable resource for researchers in the fields of antimicrobial drug discovery and development.

At a Glance: Key Physicochemical and Biological Properties

PropertyThis compoundAlamethicin
Source Paecilomyces lilacinusTrichoderma viride[1]
Peptide Family PeptaibolPeptaibol[1]
Structure Linear nonapeptide with unusual amino acidsLinear 20-amino acid peptide with a high content of α-aminoisobutyric acid (Aib)[2]
Primary Mechanism of Action Inhibition of mitochondrial ATP synthase and uncoupling of oxidative phosphorylation[3]Formation of voltage-dependent ion channels in cell membranes[1]

Antimicrobial Activity: A Comparative Analysis

The antimicrobial spectrum of this compound and Alamethicin reveals key differences in their potency and range of activity. This compound demonstrates exceptionally high potency against certain protozoa, while also exhibiting broad-spectrum activity against fungi and Gram-positive bacteria.[4] Alamethicin is primarily active against Gram-positive bacteria.[2]

OrganismThis compound MIC (µg/mL)Alamethicin MIC (µg/mL)
Staphylococcus aureus2.5 - 100[4]Not widely reported
Escherichia coliInactive[5]Inactive[2]
Candida albicans10 - 25[4]Not widely reported
Trypanosoma brucei rhodesiense0.0004 (IC50)[4]Not applicable
Plasmodium falciparum0.0004 - 0.0009 (IC50)[4]Not applicable

Note: MIC values can vary depending on the specific strain and testing methodology.

Cytotoxicity and Hemolytic Activity

A critical aspect of antibiotic development is assessing toxicity towards mammalian cells. Both this compound and Alamethicin exhibit cytotoxic and hemolytic properties, which are important considerations for their therapeutic potential.

AssayThis compoundAlamethicin
Hemolytic Activity (HC50) Not reported, but does not lyse erythrocytes at 100 µM[6]Not widely reported
Cytotoxicity (IC50) ~0.047 µM (K562 human leukemia cells)[6], ~2 µM (MRC-5 human fetal lung fibroblasts)[6]Not widely reported
In Vivo Toxicity (LD50, mice) 1.8 mg/kg (intraperitoneal)[3]Not reported

Mechanisms of Action: A Deeper Dive

The distinct biological activities of this compound and Alamethicin stem from their fundamentally different molecular mechanisms.

This compound: Targeting the Powerhouse of the Cell

This compound exerts its potent antimicrobial and cytotoxic effects by targeting mitochondria. Its primary mechanism involves the inhibition of the F0 part of ATP synthase, the enzyme responsible for ATP production.[3] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a collapse of the membrane potential and uncoupling of oxidative phosphorylation.[3] This dual action effectively shuts down cellular energy production, leading to cell death.

LeucinostatinA_Pathway LeucinostatinA This compound Mitochondrion Mitochondrion LeucinostatinA->Mitochondrion Enters ATPSynthase ATP Synthase (F0 subunit) LeucinostatinA->ATPSynthase Inhibits Mitochondrion->ATPSynthase H_gradient Proton Gradient ATPSynthase->H_gradient Maintains ATP_production ATP Production ATPSynthase->ATP_production Blocks H_gradient->ATP_production Drives CellDeath Cell Death ATP_production->CellDeath Leads to

This compound's disruption of mitochondrial ATP synthesis.
Alamethicin: Breaching the Cellular Defenses

Alamethicin's mechanism of action is characterized by the formation of pores in cellular membranes. This process is voltage-dependent and follows a "barrel-stave" model.[2][7][8][9][10] Alamethicin monomers first adsorb to the membrane surface and then, upon reaching a critical concentration and in the presence of a transmembrane potential, insert into the lipid bilayer. These monomers then aggregate to form a transmembrane channel, or pore.[2][7][8] The interior of this pore is hydrophilic, allowing the unregulated passage of ions and small molecules, which disrupts the cell's electrochemical gradients and leads to lysis.[2]

Alamethicin_Pathway cluster_membrane Cell Membrane Monomers_adsorbed Alamethicin Monomers (Adsorbed) Monomers_inserted Alamethicin Monomers (Inserted) Monomers_adsorbed->Monomers_inserted Voltage-dependent insertion Pore Barrel-Stave Pore Monomers_inserted->Pore Aggregation Ion_leakage Ion & Small Molecule Leakage Pore->Ion_leakage Causes Alamethicin Alamethicin Alamethicin->Monomers_adsorbed Adsorbs to membrane Cell_lysis Cell Lysis Ion_leakage->Cell_lysis Leads to

Alamethicin's formation of a barrel-stave pore in the cell membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Antimicrobial stock solutions (this compound and Alamethicin)

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of each antimicrobial agent in the microtiter plate wells containing MHB. The final volume in each well should be 100 µL.

  • Inoculate: Add 100 µL of the standardized microbial inoculum to each well. This results in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

Materials:

  • Fresh red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Antimicrobial stock solutions

  • Triton X-100 (positive control for 100% hemolysis)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Prepare Serial Dilutions: Prepare serial dilutions of the antimicrobial agents in a 96-well plate.

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate Percent Hemolysis: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Determine HC50: The HC50 is the concentration of the antimicrobial agent that causes 50% hemolysis.

Conclusion

This compound and Alamethicin, while both classified as peptide antibiotics, exhibit distinct mechanisms of action, antimicrobial spectra, and toxicity profiles. This compound's potent, targeted activity against mitochondrial ATP synthase makes it a subject of interest for developing novel therapeutics, particularly against protozoal infections. However, its high mammalian toxicity is a significant hurdle. Alamethicin's well-characterized pore-forming ability provides a valuable model for studying membrane-active antibiotics, though its spectrum is primarily limited to Gram-positive bacteria. This comparative guide highlights the importance of detailed characterization of antimicrobial peptides to understand their therapeutic potential and limitations. Further research, including head-to-head comparative studies, is crucial for a more complete understanding of their relative advantages and disadvantages in a clinical context.

References

Unveiling the Cellular Targets of Leucinostatin A: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucinostatin A, a non-ribosomal peptide produced by several fungal species, has garnered significant interest for its potent cytotoxic and antimicrobial activities. Early investigations pointed towards the mitochondria as a primary site of action, but a deeper understanding of its specific molecular targets is crucial for its potential therapeutic development. This guide provides a comparative analysis of secondary assays used to confirm the cellular targets of this compound, with a focus on experimental data and detailed protocols to aid researchers in their own investigations.

Primary Cellular Target: Mitochondrial ATP Synthase

A growing body of evidence confirms that the primary cellular target of this compound is the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for ATP production through oxidative phosphorylation. This compound acts as a potent inhibitor of this complex, leading to a cascade of downstream effects on mitochondrial function.

Comparative Analysis of this compound and Known Mitochondrial Inhibitors

To validate the inhibitory effect of this compound on mitochondrial function, its performance is often compared with well-characterized mitochondrial inhibitors, namely Oligomycin, an ATP synthase inhibitor, and FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), a potent mitochondrial uncoupler.

CompoundPrimary TargetIC50 (ATP Synthase Inhibition)Effect on Mitochondrial RespirationEffect on Mitochondrial Membrane Potential
This compound F1Fo-ATP Synthase~80 nM[1]Inhibition of State 3 (ADP-stimulated) respiration[1]Dissipation (uncoupling) at higher concentrations[1]
Oligomycin Fo subunit of ATP Synthase~20 nM[1]Potent inhibition of State 3 respirationHyperpolarization (initially), followed by dissipation
FCCP Protonophore (uncoupler)N/AMaximal stimulation of respiration (uncoupling)Potent and rapid dissipation

Secondary Assays for Target Validation

A series of secondary assays are essential to unequivocally confirm the interaction of this compound with mitochondrial ATP synthase and to characterize its broader cellular effects.

High-Resolution Respirometry

This technique measures the oxygen consumption rate of isolated mitochondria or intact cells in response to various substrates and inhibitors, providing a detailed profile of mitochondrial respiratory function.

Experimental Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a relevant cell line or tissue using differential centrifugation.

  • Respirometer Setup: Calibrate an Oroboros Oxygraph-2k or similar high-resolution respirometer.

  • Assay Medium: Use a specific mitochondrial respiration medium (e.g., MiR05).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add isolated mitochondria to the respirometer chamber.

    • Measure basal respiration (State 2) with substrates for Complex I (e.g., malate, glutamate) and/or Complex II (e.g., succinate).

    • Induce State 3 respiration by adding a saturating concentration of ADP.

    • Add this compound at varying concentrations to determine its effect on State 3 respiration.

    • For comparison, perform parallel experiments with Oligomycin.

    • Finally, add an uncoupler like FCCP to measure the maximal capacity of the electron transport system (ETS).

  • Data Analysis: Analyze the oxygen consumption rates to determine the inhibitory effect of this compound on different respiratory states.

Workflow for High-Resolution Respirometry:

G High-Resolution Respirometry Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mito_Isolation Isolate Mitochondria Add_Mito Add Mitochondria to Chamber Mito_Isolation->Add_Mito Respirometer_Setup Calibrate Respirometer Respirometer_Setup->Add_Mito Add_Substrates Add Substrates (e.g., Malate, Succinate) Add_Mito->Add_Substrates Add_ADP Add ADP (Induce State 3) Add_Substrates->Add_ADP Add_Leucinostatin Titrate this compound Add_ADP->Add_Leucinostatin Add_FCCP Add FCCP (Measure ETS Capacity) Add_Leucinostatin->Add_FCCP Data_Analysis Analyze Oxygen Consumption Rates Add_FCCP->Data_Analysis

Caption: Workflow for assessing mitochondrial respiration.

Mitochondrial Membrane Potential Assay

This assay utilizes fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of uncoupling.

Experimental Protocol:

  • Cell Culture: Plate cells of interest in a multi-well plate.

  • Treatment: Treat cells with varying concentrations of this compound for a defined period. Include FCCP as a positive control for depolarization.

  • Staining: Incubate the cells with a fluorescent probe such as JC-1 or TMRE.

    • JC-1: Forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low membrane potential.

    • TMRE: A red-orange fluorescent dye that accumulates in active mitochondria.

  • Imaging/Quantification:

    • Fluorescence Microscopy: Visualize the change in fluorescence.

    • Flow Cytometry: Quantify the shift in fluorescence intensity in a cell population.

    • Plate Reader: Measure the fluorescence intensity in a multi-well format.

  • Data Analysis: Calculate the ratio of red to green fluorescence (for JC-1) or the decrease in red fluorescence (for TMRE) to quantify the change in mitochondrial membrane potential.

ATP Synthase Activity Assay

This biochemical assay directly measures the ATP synthesis or hydrolysis activity of isolated mitochondria or purified ATP synthase.

Experimental Protocol:

  • Sample Preparation: Use isolated mitochondria or purified F1Fo-ATP synthase.

  • Assay Principle: The assay is typically coupled to an enzymatic reaction that produces a colorimetric or fluorescent signal. For example, the regeneration of ATP by pyruvate kinase and the subsequent oxidation of NADH by lactate dehydrogenase can be monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • Incubate the mitochondrial preparation or purified enzyme in an assay buffer containing the necessary substrates (ADP, inorganic phosphate) and coupling enzymes.

    • Add this compound at various concentrations.

    • Use Oligomycin as a positive control for ATP synthase inhibition.

    • Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the rate of ATP synthesis/hydrolysis and determine the IC50 value for this compound.

DCCD Competition Assay

N,N'-Dicyclohexylcarbodiimide (DCCD) is a chemical that covalently binds to a conserved glutamate residue in the c-subunit of the Fo domain of ATP synthase, thereby irreversibly inhibiting its activity. A competition assay with DCCD can provide strong evidence for the direct binding of this compound to this subunit.

Experimental Protocol:

  • Mitochondrial Preparation: Isolate intact mitochondria.

  • Pre-incubation: Pre-incubate the mitochondria with varying concentrations of this compound.

  • DCCD Labeling: Add a fixed, sub-saturating concentration of radiolabeled ([14C]) DCCD to the pre-incubated mitochondria and incubate to allow for covalent modification.

  • Control: In a parallel experiment, incubate mitochondria with [14C]DCCD in the absence of this compound.

  • SDS-PAGE and Autoradiography: Separate the mitochondrial proteins by SDS-PAGE and visualize the radiolabeled c-subunit by autoradiography.

  • Data Analysis: A decrease in the intensity of the radiolabeled c-subunit band in the presence of this compound indicates that it competes with DCCD for the same binding site on the ATP synthase.

Secondary Cellular Effects of this compound

Inhibition of mitochondrial ATP synthase by this compound can trigger downstream signaling events, affecting cellular processes beyond bioenergetics.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is sensitive to cellular energy status.

Experimental Protocol (Western Blotting):

  • Cell Culture and Treatment: Treat cells with this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for key proteins in the mTORC1 pathway (e.g., phosphorylated S6K, phosphorylated 4E-BP1, and total levels of these proteins).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status and, thus, the activity of mTORC1 downstream targets.

This compound's Effect on mTORC1 Signaling:

G This compound's Impact on mTORC1 Signaling Leucinostatin_A This compound ATP_Synthase Mitochondrial ATP Synthase Leucinostatin_A->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production decreases AMPK AMPK ATP_Production->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits S6K p70S6K mTORC1->S6K inhibits phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits phosphorylation Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis decreases FourEBP1->Protein_Synthesis decreases

Caption: this compound inhibits ATP synthesis, activating AMPK and subsequently inhibiting mTORC1 signaling.

IGF-1 Signaling Pathway

Some studies have suggested that this compound can modulate the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, which is crucial for cell growth and survival.

Experimental Protocol (Western Blotting):

Follow a similar Western blotting protocol as described for mTORC1, but use primary antibodies specific for key components of the IGF-1 signaling pathway (e.g., phosphorylated Akt, phosphorylated ERK, and their total protein levels).

This compound's Potential Impact on IGF-1 Signaling:

G Potential Modulation of IGF-1 Signaling by this compound Leucinostatin_A This compound Mitochondrial_Stress Mitochondrial Stress Leucinostatin_A->Mitochondrial_Stress induces IGF1R IGF-1 Receptor Mitochondrial_Stress->IGF1R may inhibit signaling PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: this compound-induced mitochondrial stress may indirectly inhibit the pro-survival IGF-1 signaling pathway.

Conclusion

References

Evaluating the Specificity of Leucinostatin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Leucinostatin A, a potent mycotoxin, has demonstrated significant cytotoxic effects against a range of cell types. This guide provides a comparative analysis of its specificity against various cancer and normal cell lines, supported by available experimental data. Delving into its mechanism of action, this document outlines the experimental protocols for assessing its activity and visualizes the key signaling pathways involved.

This compound exhibits a broad spectrum of biological activities, including antifungal, antiprotozoal, and anticancer properties. Its efficacy stems from its ability to disrupt mitochondrial function, a fundamental process in cellular bioenergetics. Understanding the differential sensitivity of various cell types to this compound is crucial for evaluating its therapeutic potential and potential toxicities.

Comparative Cytotoxicity of this compound

The cytotoxic potency of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cell types. While highly effective against certain cancer cells and protozoan parasites at nanomolar concentrations, its impact on normal mammalian cells appears at higher, micromolar concentrations, suggesting a window of therapeutic opportunity.

Cell Line/OrganismCell TypeIC50 (µM)Reference
Trypanosoma brucei rhodesienseProtozoan Parasite0.00025[1]
Human Nucleated CellsMixed~0.047
L6Rat Myoblast0.259[1]
DU-145Human Prostate CancerNot explicitly quantified in cited texts[2]
PANC-1Human Pancreatic CancerCytotoxicity observed
BxPC-3Human Pancreatic CancerCytotoxicity observed
PSN-1Human Pancreatic CancerCytotoxicity observed
PK-8Human Pancreatic CancerCytotoxicity observed

Mechanism of Action: Targeting the Powerhouse of the Cell

The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for ATP production. By inhibiting this enzyme, this compound disrupts the mitochondrial membrane potential and uncouples oxidative phosphorylation, leading to a cellular energy crisis and subsequent cell death.[3]

In a specific context involving prostate cancer, this compound has been shown to exert an indirect antitumor effect. It inhibits the expression of Insulin-like Growth Factor 1 (IGF-1) in the surrounding prostate stromal cells.[2] This reduction in IGF-1, a potent growth factor for prostate cancer cells, leads to an inhibition of tumor growth. The precise signaling cascade linking mitochondrial dysfunction to the downregulation of IGF-1 gene expression in stromal cells is an area of ongoing investigation. One potential mechanism involves the activation of transcription factors like Activator Protein-1 (AP-1), which is known to regulate IGF-1 gene expression and can be influenced by cellular stress signals originating from mitochondrial dysfunction.[4]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on standard methodologies.[5][6][7]

Cell Viability Assessment via MTT Assay

Objective: To determine the concentration at which this compound inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Target cell lines (cancer and normal)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix gently with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for IC50 Determination A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_pathway This compound Mechanism of Action Leucinostatin_A This compound Mitochondrion Mitochondrion Leucinostatin_A->Mitochondrion ATP_Synthase F1Fo-ATP Synthase Mitochondrion->ATP_Synthase Inhibits MMP_Loss Loss of Mitochondrial Membrane Potential ATP_Synthase->MMP_Loss OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation ATP_Synthase->OxPhos_Uncoupling ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion OxPhos_Uncoupling->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death G cluster_igf1_pathway Hypothesized Indirect Anti-Cancer Effect of this compound Leucinostatin_A This compound Stromal_Cell Prostate Stromal Cell Leucinostatin_A->Stromal_Cell Mitochondrial_Stress Mitochondrial Stress Stromal_Cell->Mitochondrial_Stress Induces Signaling_Cascade Stress-activated Signaling Cascade Mitochondrial_Stress->Signaling_Cascade AP1 AP-1 Activation Signaling_Cascade->AP1 IGF1_Gene IGF-1 Gene AP1->IGF1_Gene Represses IGF1_Expression Decreased IGF-1 Expression & Secretion IGF1_Gene->IGF1_Expression Cancer_Cell Prostate Cancer Cell IGF1_Expression->Cancer_Cell Reduces stimulation of Growth_Inhibition Inhibition of Growth Cancer_Cell->Growth_Inhibition

References

Safety Operating Guide

Proper Disposal of Leucinostatin A: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are advised to handle and dispose of Leucinostatin A with stringent safety precautions, treating it as a potent cytotoxic and toxic substance. This guidance is issued despite conflicting information found in some commercially available Safety Data Sheets (SDS). Recent comprehensive review of scientific literature confirms the compound's significant biological activity and toxicity, necessitating a higher level of caution than some suppliers may indicate.

This compound, a mycotoxin produced by the fungus Paecilomyces lilacinus, has demonstrated significant toxicity in animal studies and potent cytotoxic effects against various cell lines.[1][2][3][4] Its mechanism of action involves the inhibition of mitochondrial ATP synthase, a critical cellular process.[1][5] Due to these hazardous properties, all waste materials contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous cytotoxic waste.

Key Toxicity Data

A summary of the key toxicological data for this compound is presented below, underscoring the need for careful handling and disposal.

Toxicity Metric Value Species Reference
Intraperitoneal LD501.8 mg/kgMouse[1]
Oral LD505.4 - 6.3 mg/kgMouse[1]
Cytotoxicity (IC50) vs. Hela Cells~40 nMHuman[2]
Cytotoxicity (IC50) vs. MRC-5 Cells2 µMHuman[2]
Cytotoxicity (IC50) vs. L6 Cells259 nMRat[6]

Recommended Disposal Protocol

The following step-by-step protocol should be followed for the safe disposal of this compound and associated waste. This procedure is based on general guidelines for the disposal of cytotoxic and biologically-derived toxins.[7][8][9][10][11]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and double nitrile gloves.

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, vials, gloves, bench paper) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Cytotoxic Waste" or "Toxic Chemical Waste".

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

3. Decontamination of Work Surfaces and Equipment:

  • Work surfaces and non-disposable equipment should be decontaminated immediately after use. A solution of 2.5% sodium hypochlorite with 0.25N sodium hydroxide is effective for inactivating mycotoxins.[8] Allow for a sufficient contact time (e.g., 4 hours) before wiping clean.[8]

4. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste management company.

  • The primary method for the final disposal of cytotoxic and toxic biological compounds is high-temperature incineration (above 815°C or 1500°F).[8] This ensures the complete destruction of the toxic molecule. Autoclaving is not a suitable method for the inactivation of low molecular weight toxins like this compound.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_disposal Final Disposal A Handling this compound B Wear Appropriate PPE (Lab coat, goggles, double gloves) A->B C Generate this compound Waste D Solid Waste (e.g., tips, gloves, labware) C->D E Liquid Waste (e.g., solutions) C->E F Collect in Labeled, Leak-proof Cytotoxic Waste Container D->F G Collect in Labeled, Sealed Liquid Cytotoxic Waste Container E->G J Arrange for Pickup by Licensed Hazardous Waste Management Company F->J G->J H Decontaminate Work Surfaces & Reusable Equipment I Use 2.5% Sodium Hypochlorite + 0.25N NaOH Solution H->I K High-Temperature Incineration (>815°C / 1500°F) J->K

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers, the public, and the environment from its potent toxic effects. It is imperative to prioritize safety and follow established guidelines for cytotoxic compounds, regardless of any conflicting information from suppliers.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all laboratory personnel involved in the handling, storage, and disposal of Leucinostatin A. Strict adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination.

This compound, a potent peptide antibiotic with broad bioactivity, has demonstrated significant cytotoxic effects against various cell lines, including cancer cells. It is known to disrupt cell membranes and inhibit mitochondrial function.[1][2][3][4] Due to these hazardous properties, all personnel must handle this compound as a cytotoxic compound, employing rigorous safety protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for various activities involving this compound. All personnel must be trained in the correct donning and doffing of PPE to prevent contamination.

Activity Required Personal Protective Equipment (PPE)
Handling Lyophilized Powder (Weighing, Aliquoting) - Dedicated, certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.- Disposable, solid-front, back-closing gown with knit cuffs.- Double gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination.- NIOSH-approved N95 or higher-level respirator to prevent inhalation of aerosolized particles.- Full-face shield or safety goggles with side shields.
Preparing Solutions - Class II Biological Safety Cabinet (BSC).- Disposable, solid-front, back-closing gown with knit cuffs.- Double gloving with chemotherapy-rated nitrile gloves.- Safety goggles with side shields. A face shield is recommended if there is a splash hazard.
Administering to Cell Cultures or Animal Models - Class II Biological Safety Cabinet (BSC) for in vitro work.- Disposable gown.- Double gloving with chemotherapy-rated nitrile gloves.- Safety goggles.
Handling Waste and Decontamination - Disposable gown.- Heavy-duty, chemotherapy-rated nitrile gloves.- Safety goggles and a face shield.- Appropriate respiratory protection if there is a risk of aerosol generation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural guide outlines the essential steps for safely managing this compound from receipt to disposal.

Receiving and Storage
  • Verification: Upon receipt, verify the container's integrity. If any damage is observed, do not open the package. Isolate it in a designated hazardous materials area and contact the supplier and your institution's Environmental Health and Safety (EHS) office.

  • Labeling: The primary container must be clearly labeled with "this compound" and appropriate hazard symbols (e.g., "Cytotoxic," "Toxic").

  • Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[5][6] Reconstituted solutions should be stored at 2-8°C for short-term use and protected from light.[5][7]

Preparation of Stock and Working Solutions
  • Designated Area: All manipulations involving this compound powder or concentrated solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosol generation and inhalation.

  • Weighing: When weighing the lyophilized powder, use a dedicated, calibrated balance inside the BSC. Use anti-static weigh paper or a tared container.

  • Reconstitution: Reconstitute the lyophilized powder using a sterile, appropriate solvent. Add the solvent slowly to the sides of the vial to minimize aerosolization.

  • Labeling Solutions: Clearly label all prepared solutions with the compound name, concentration, solvent, preparation date, and expiration date.

Experimental Use
  • In Vitro Studies: All cell culture work involving this compound must be conducted in a dedicated Class II BSC. Use plasticware and serological pipettes to avoid the creation of aerosols from dropping liquids.

  • Spill Management: A spill kit specifically for cytotoxic agents must be readily available in the laboratory. In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for cytotoxic compounds. All personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental release and exposure to personnel.

Waste Segregation
  • Cytotoxic Waste Stream: All materials that have come into contact with this compound are considered cytotoxic waste. This includes, but is not limited to:

    • Unused or expired this compound powder and solutions.

    • Contaminated PPE (gowns, gloves, masks, etc.).

    • All labware (pipette tips, tubes, flasks, plates, etc.).

    • Spill cleanup materials.

  • Designated Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the "Cytotoxic" or "Chemotherapy Waste" symbol.[8][9][10] These containers are typically color-coded purple.[9][10][11]

Disposal Procedures
  • Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.[9][10]

  • Liquids: Liquid waste containing this compound should be collected in a labeled, leak-proof container. Do not dispose of this waste down the drain.

  • Solids: Solid waste, including contaminated labware and PPE, should be placed in a designated cytotoxic waste bag or container.[12]

  • Final Disposal: All cytotoxic waste must be disposed of through your institution's hazardous waste program, typically via high-temperature incineration.[11] Do not mix cytotoxic waste with general or biohazardous waste streams.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the critical steps and decision points for the safe management of this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Storage (-20°C for Lyophilized Powder) weighing Weighing and Aliquoting (in BSC/Containment Hood) receiving->weighing Verify Integrity reconstitution Reconstitution of Stock Solution (in BSC) weighing->reconstitution Use Appropriate PPE invitro In Vitro Experiments (in BSC) reconstitution->invitro waste_segregation Segregate as Cytotoxic Waste (Purple Containers) invitro->waste_segregation All materials are cytotoxic waste liquid_waste Liquid Waste Collection waste_segregation->liquid_waste solid_waste Solid Waste Collection (PPE, Labware) waste_segregation->solid_waste sharps_waste Sharps Waste (in Sharps Container) waste_segregation->sharps_waste incineration High-Temperature Incineration (via EHS) liquid_waste->incineration solid_waste->incineration sharps_waste->incineration spill Spill Event spill_cleanup Follow Cytotoxic Spill Protocol (Use Spill Kit and Full PPE) spill->spill_cleanup spill_cleanup->solid_waste Dispose of cleanup materials as cytotoxic waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.